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Core Science & Biosynthesis

Foundational

3-(4-Methylphenoxy)propane-1-sulfonyl chloride CAS number

An In-depth Technical Guide to 3-(4-Methylphenoxy)propane-1-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, bearing the CAS numbe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenoxy)propane-1-sulfonyl chloride, bearing the CAS number 1018548-82-7, is a bifunctional molecule of significant interest in the landscape of medicinal chemistry and organic synthesis. Its structure, which combines a reactive sulfonyl chloride moiety and a p-methylphenoxy group, makes it a versatile building block for the synthesis of a variety of complex molecules, particularly sulfonamides, which are a cornerstone in drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on its role in the development of novel therapeutics.

Introduction

The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages. The sulfonamide functional group is a key pharmacophore found in a multitude of clinically approved drugs, including antibiotics, diuretics, and antiviral agents. The 3-(4-methylphenoxy)propane-1-sulfonyl chloride molecule offers a unique scaffold that allows for the introduction of a flexible three-carbon linker and a substituted aromatic ring, providing a modular approach to the design of new chemical entities with tailored pharmacological profiles.

This technical guide will delve into the synthetic pathways for obtaining 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, detail its key physicochemical properties, and explore its applications as a strategic intermediate in drug discovery and development.

Synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

The synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride can be logically approached in a two-step sequence, starting from readily available commercial reagents. The overall synthetic strategy involves the formation of an aryl ether followed by the introduction and conversion of a sulfur-containing functional group to the desired sulfonyl chloride.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methylbenzene

The first step involves the formation of the aryl ether linkage via a classic Williamson ether synthesis. This reaction proceeds via an S_N2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.

  • Reaction Scheme: p-Cresol is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with an excess of 1,3-dibromopropane to yield the desired 1-(3-bromopropoxy)-4-methylbenzene.

Step_1_Synthesis p_cresol p-Cresol reaction_plus1 + p_cresol->reaction_plus1 dibromopropane 1,3-Dibromopropane dibromopropane->reaction_plus1 base K₂CO₃ reaction_arrow base->reaction_arrow Acetone, Δ intermediate 1-(3-Bromopropoxy)-4-methylbenzene product_plus + intermediate->product_plus salt KBr + KHCO₃ salt->product_plus reaction_plus1->reaction_arrow reaction_arrow->product_plus

Caption: Williamson Ether Synthesis of the Intermediate.

Step 2: Conversion to 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

The second step involves the conversion of the terminal bromide of the intermediate to the sulfonyl chloride. This can be achieved through a two-reaction sequence: first, formation of a thioacetate, followed by oxidative chlorination.

  • Reaction Scheme:

    • Thioacetate Formation: 1-(3-Bromopropoxy)-4-methylbenzene is reacted with potassium thioacetate to introduce the sulfur atom.

    • Oxidative Chlorination: The resulting thioacetate is then subjected to oxidative chlorination using a reagent such as N-chlorosuccinimide (NCS) in the presence of an acid and a chlorine source, or by bubbling chlorine gas through the reaction mixture in an aqueous acidic medium. This process oxidizes the sulfur species and introduces the chlorine atom to form the final sulfonyl chloride product.

Step_2_Synthesis intermediate 1-(3-Bromopropoxy)-4-methylbenzene reaction1_plus + intermediate->reaction1_plus kscoa KSAc kscoa->reaction1_plus ncs NCS, HCl reaction2_plus + ncs->reaction2_plus thioacetate S-(3-(4-Methylphenoxy)propyl) ethanethioate thioacetate->reaction2_plus product 3-(4-Methylphenoxy)propane-1-sulfonyl chloride reaction1_arrow reaction1_plus->reaction1_arrow reaction1_arrow->thioacetate reaction2_arrow reaction2_plus->reaction2_arrow reaction2_arrow->product

Caption: Conversion to the Final Sulfonyl Chloride.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
CAS Number 1018548-82-7
Molecular Formula C₁₀H₁₃ClO₃S
Molecular Weight 252.72 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.
Reactivity The sulfonyl chloride group is highly reactive towards nucleophiles and is sensitive to moisture.
¹H NMR Expected signals would include aromatic protons of the p-methylphenyl group, a singlet for the methyl group, and three distinct methylene proton signals for the propyl chain.
¹³C NMR Expected signals would correspond to the aromatic carbons, the methyl carbon, and the three methylene carbons of the propyl chain, with the carbon adjacent to the sulfonyl chloride group being significantly downfield.
IR Spectroscopy Characteristic strong absorptions are expected for the S=O stretches of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹).

Detailed Experimental Protocol: Synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

This protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds.

Materials and Reagents:
  • p-Cresol

  • 1,3-Dibromopropane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Potassium thioacetate

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methylbenzene

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-bromopropoxy)-4-methylbenzene as a colorless oil.

Step 2: Synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

  • Dissolve 1-(3-bromopropoxy)-4-methylbenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium thioacetate (1.2 eq) and stir the mixture at room temperature for 4-6 hours.

  • Upon completion of the thioacetate formation (monitored by TLC), cool the reaction mixture in an ice-water bath.

  • In a separate flask, prepare a solution of N-chlorosuccinimide (3.0 eq) in a mixture of acetic acid and water.

  • Slowly add the NCS solution to the cooled reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-methylphenoxy)propane-1-sulfonyl chloride.

  • The product can be further purified by column chromatography if necessary, though it may be used directly in subsequent reactions due to its reactivity.

Applications in Drug Discovery

The primary application of 3-(4-methylphenoxy)propane-1-sulfonyl chloride in drug discovery lies in its use as a scaffold for the synthesis of novel sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride group allows for its facile reaction with a diverse range of primary and secondary amines, including those found on complex molecular fragments or as part of a combinatorial library.

Applications sulfonyl_chloride 3-(4-Methylphenoxy)propane-1-sulfonyl chloride CAS: 1018548-82-7 reaction Nucleophilic Substitution sulfonyl_chloride->reaction + Amine amine Primary/Secondary Amine R₁R₂NH sulfonamide Sulfonamide Derivative Potential Therapeutic Agent sub_apps Applications in: sulfonamide->sub_apps reaction->sulfonamide Forms Stable Sulfonamide Linkage antibacterial antibacterial sub_apps->antibacterial Antibacterial Agents anticancer anticancer sub_apps->anticancer Anticancer Agents antiviral antiviral sub_apps->antiviral Antiviral Agents enzyme_inhibitors enzyme_inhibitors sub_apps->enzyme_inhibitors Enzyme Inhibitors

Caption: Role in the Synthesis of Therapeutic Agents.

The p-methylphenoxypropane moiety can contribute to the overall pharmacokinetic and pharmacodynamic properties of the final compound. The ether linkage provides metabolic stability, while the aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. The methyl group offers a point for potential metabolic oxidation or can influence the electronic properties of the aromatic ring.

Safety and Handling

3-(4-Methylphenoxy)propane-1-sulfonyl chloride is expected to be a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound is likely to be moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis from readily available starting materials is achievable through established chemical transformations. The ability to readily form sulfonamides with a diverse range of amines makes it a powerful tool for the construction of compound libraries for high-throughput screening and for the rational design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such versatile synthetic intermediates is poised to increase.

References

  • General Synthesis of Aryl Ethers

    • Title: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction
    • Source: ACS Public
    • URL: [Link]

  • Synthesis of Sulfonyl Chlorides: Title: An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides Source: BenchChem
  • Reactivity of Sulfonyl Chlorides: Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: BenchChem
  • Williamson Ether Synthesis

    • Title: Ch24: ArOH to ArOR
    • Source: University of Calgary
    • URL: [Link]

  • Oxidative Chlorination Methods

    • Title: Sulfonyl chloride synthesis by chlorosulfon
    • Source: Organic Chemistry Portal
    • URL: [Link]

Exploratory

Technical Whitepaper: 3-(4-Methylphenoxy)propane-1-sulfonyl Chloride in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for generating diverse, high-quality chemical libraries. 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for generating diverse, high-quality chemical libraries. 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7) is a highly versatile electrophile used primarily for the synthesis of sulfonamides—robust bioisosteres for amides that offer enhanced metabolic stability and unique tetrahedral hydrogen-bonding geometries.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a field-proven, self-validating protocol for its application in parallel synthesis.

Physicochemical Profiling & Structural Rationale

Understanding the exact molecular metrics of a building block is the first step in rigorous experimental design. The molecular weight of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is rigorously calculated at 248.73 g/mol .

The structural architecture of this molecule is deliberately tripartite, offering specific advantages in drug design:

  • The Electrophilic Warhead (Sulfonyl Chloride): Enables rapid, high-yielding conjugation with primary and secondary amines.

  • The Flexible Spacer (Propyl Chain): Unlike rigid arylsulfonyl chlorides, the aliphatic −CH2​CH2​CH2​− linker decouples the tail from the sulfonamide core, allowing for conformational flexibility and induced-fit binding within target protein pockets.

  • The Lipophilic Anchor (4-Methylphenoxy): Provides a hydrophobic moiety ideal for occupying deep, lipophilic sub-pockets in targets such as GPCRs and kinases.

Quantitative Data Summary
PropertyValueAnalytical & Synthetic Implication
Molecular Weight 248.73 g/mol Dictates stoichiometric calculations; successful conjugation yields a mass shift of +212.27 Da (loss of HCl).
Molecular Formula C₁₀H₁₃ClO₃SConfirms atomic composition for High-Resolution Mass Spectrometry (HRMS).
Exact Mass 248.027 DaUsed for precise isotopic pattern matching (features a distinct ³⁵Cl/³⁷Cl isotopic signature).
CAS Registry Number 1018548-82-7Unique identifier for procurement and database indexing.
Reactivity Class Aliphatic Sulfonyl ChlorideRequires specific non-nucleophilic bases to prevent side reactions.

Mechanistic Causality: Aliphatic vs. Aromatic Reactivity

A critical error in library synthesis is treating aliphatic sulfonyl chlorides identically to aromatic ones (e.g., tosyl chloride). Aliphatic sulfonyl chlorides exhibit distinct reactivity profiles; they can be highly reactive but are occasionally prone to forming complex mixtures with sterically hindered or multifunctional amines .

The Causality of Base Selection: When reacting 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, the choice of base is paramount . Using highly nucleophilic bases like Pyridine or DMAP can lead to the formation of overly stable sulfonylammonium intermediates or promote unwanted α -deprotonation, leading to a highly reactive sulfene intermediate. To ensure a clean tetrahedral intermediate and direct substitution, a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is strictly required.

Mechanistic Pathway Visualization

The following diagram maps the logical flow and transient states of the sulfonylation reaction, highlighting the critical divergence between successful product formation and moisture-induced degradation.

Pathway SM1 3-(4-Methylphenoxy)propane-1-sulfonyl chloride MW: 248.73 g/mol | Electrophile Cond Anhydrous DCM, DIPEA (2.0 eq) 0°C to RT, Argon Atmosphere SM1->Cond Mix Reagents SM2 Primary/Secondary Amine Nucleophile (1.0 eq) SM2->Cond Mix Reagents Int Tetrahedral Intermediate (Transient Species) Cond->Int Nucleophilic Attack Side Sulfonic Acid Byproduct (Via Moisture Hydrolysis) Cond->Side Trace H2O Prod Target Sulfonamide Stable Bioisostere Int->Prod -HCl (Trapped by DIPEA)

Figure 1: Mechanistic workflow and reaction pathway for sulfonamide synthesis.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To guarantee high-fidelity library generation, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure the scientist understands why the parameter is set.

Reagents:

  • 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (1.1 eq)

  • Target Amine (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Polymer-bound trisamine scavenger (3.0 eq)

Step-by-Step Methodology:

  • Atmospheric Control & Preparation: Flame-dry a reaction vial and purge with Argon. Rationale: The sulfonyl chloride is highly sensitive to atmospheric moisture, which irreversibly hydrolyzes it to the unreactive sulfonic acid (MW: 230.28 g/mol ).

  • Nucleophile Activation: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M concentration). Add DIPEA (2.0 eq). Stir for 5 minutes at room temperature. Rationale: DIPEA ensures the amine remains unprotonated and fully nucleophilic without participating in the reaction itself.

  • Electrophile Addition (The Critical Step): Cool the reaction mixture to 0°C using an ice bath. Dissolve 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the mixture. Rationale: The reaction is exothermic. Dropwise addition at 0°C suppresses the formation of bis-sulfonylation products and prevents thermal degradation of the reagent.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature over 2–4 hours.

  • Analytical Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject. Self-Validating Metric: The reaction is complete when the starting amine mass disappears, and the chromatogram shows a dominant [M+H]⁺ peak corresponding to (Amine MW + 212.27 Da).

  • Scavenging & Workup: Add polymer-bound trisamine resin (3.0 eq relative to the excess sulfonyl chloride) and stir for 1 hour. Rationale: The resin covalently binds any unreacted electrophile. Subsequent simple filtration through a frit removes both the resin and DIPEA hydrochloride salts, yielding a highly pure product without the need for harsh aqueous washing that could degrade sensitive moieties.

Analytical Validation & Storage Constraints

Storage: 3-(4-Methylphenoxy)propane-1-sulfonyl chloride must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) .

Handling Constraint: Before opening the reagent bottle, it must be allowed to warm to room temperature within a desiccator. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the chemical, initiating rapid hydrolysis and rendering the calculated molecular weight (248.73 g/mol ) inaccurate due to contamination with the sulfonic acid byproduct.

References
  • 2. 3.

Foundational

Synthesis and Process Optimization of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Abstract: The synthesis of aryloxypropanesulfonyl chlorides is a critical operation in organic chemistry, providing versatile electrophilic building blocks for the development of sulfonamides, agrochemicals, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of aryloxypropanesulfonyl chlorides is a critical operation in organic chemistry, providing versatile electrophilic building blocks for the development of sulfonamides, agrochemicals, and advanced materials. This technical whitepaper details the two-step synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7) [1]. By bridging mechanistic theory with practical, self-validating laboratory protocols, this guide provides researchers with a robust framework for achieving high-yield, high-purity synthesis while navigating the inherent safety challenges of highly reactive intermediates.

Retrosynthetic Strategy and Pathway Design

The target molecule, 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, consists of a p-cresol core linked via a propyl chain to a reactive sulfonyl chloride moiety. The most atom-economical and scalable retrosynthetic disconnection cleaves the molecule into two primary stages:

  • C–O Bond Formation (Alkylation): Nucleophilic ring-opening of 1,3-propanesultone by the phenoxide anion of p-cresol.

  • S–Cl Bond Formation (Chlorination): Conversion of the resulting stable sulfonate salt into the highly reactive sulfonyl chloride using thionyl chloride ( SOCl2​ ) with a nucleophilic catalyst.

SynthesisPathway A p-Cresol (4-Methylphenol) B Sodium Phenoxide Intermediate A->B NaOH / H2O Deprotonation C Sodium 3-(4-Methylphenoxy) propane-1-sulfonate B->C 1,3-Propanesultone SN2 Ring Opening D 3-(4-Methylphenoxy)propane -1-sulfonyl chloride C->D SOCl2, cat. DMF Chlorination

Caption: Two-step synthetic workflow from p-cresol to the final sulfonyl chloride product.

Stage 1: Synthesis of Sodium 3-(4-Methylphenoxy)propane-1-sulfonate

Mechanistic Causality

The first stage relies on the exceptional reactivity of 1,3-propanesultone [2]. The sultone ring is highly strained, and the internal sulfonate acts as an excellent leaving group. To facilitate the reaction, p-cresol must be quantitatively deprotonated to form the highly nucleophilic phenoxide anion.

We utilize a mixed solvent system of Ethanol/Water (1:1). Why this specific solvent system?

  • Solubility and Kinetic Control: The mixed solvent perfectly dissolves the sodium phenoxide starting material. However, as the highly polar, zwitterionic-like sodium sulfonate product forms, it exceeds its solubility limit in the alcoholic mixture and precipitates.

  • Thermodynamic Driving Force: This continuous precipitation removes the product from the liquid phase, driving the equilibrium forward (Le Chatelier's Principle) and preventing unwanted side reactions (such as dialkylation or sultone hydrolysis).

Step-by-Step Protocol (100 mmol Scale)

This protocol is designed to be self-validating; physical state changes dictate the progression of the reaction.

  • Phenoxide Generation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.20 g of Sodium Hydroxide ( 105 mmol , 1.05 eq ) in 50 mL of distilled water. Add 50 mL of absolute ethanol.

  • Substrate Addition: Slowly add 10.81 g of p-Cresol ( 100 mmol , 1.00 eq ). Stir at room temperature for 30 minutes. Validation: The solution will transition from a cloudy suspension to a clear, slightly pale-yellow liquid, confirming complete deprotonation.

  • Alkylation: Heat the solution to 50∘C . Using an addition funnel, add 12.82 g of 1,3-Propanesultone ( 105 mmol , 1.05 eq ) dropwise over 20 minutes.

    • Safety Critical: 1,3-Propanesultone is a potent alkylating agent and known carcinogen [3]. Handle exclusively inside a fume hood using appropriate PPE.

  • Reflux & Precipitation: Elevate the temperature to 80∘C (reflux) for 4 to 6 hours. Validation: Around the 2-hour mark, a thick white precipitate will begin to form. The reaction is complete when the mass of the precipitate ceases to visually increase.

  • Isolation: Cool the flask to 0∘C in an ice bath to maximize crystallization. Filter the thick white slurry under vacuum. Wash the filter cake with 2×30 mL of ice-cold ethanol to remove unreacted starting materials.

  • Drying: Dry the resulting white solid (Sodium 3-(4-methylphenoxy)propane-1-sulfonate) in a vacuum oven at 60∘C overnight.

Stage 2: Chlorination via Vilsmeier-Haack Activation

Mechanistic Causality

Direct reaction of a sulfonate salt with Thionyl Chloride ( SOCl2​ ) is kinetically sluggish due to the poor nucleophilicity of the sulfonate oxygen and the insolubility of the salt in organic solvents. To overcome this, we employ N,N-Dimethylformamide (DMF) as a nucleophilic catalyst [4].

DMF reacts rapidly with SOCl2​ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate acts as a phase-transfer and activating agent, attacking the solid sulfonate salt to form an activated sulfonate ester, which is subsequently displaced by chloride ions to yield the target sulfonyl chloride.

CatalyticCycle DMF DMF (Catalyst) VHI Vilsmeier-Haack Intermediate DMF->VHI + SOCl2 - SO2, - Cl- Activated Activated Sulfonate Ester VHI->Activated + Sulfonate Salt - Cl- Activated->DMF Regeneration of DMF Catalyst Product Sulfonyl Chloride Product Activated->Product + Cl- Nucleophilic Attack

Caption: DMF-catalyzed Vilsmeier-Haack activation cycle for sulfonate chlorination.

Step-by-Step Protocol (50 mmol Scale)
  • Suspension: In a rigorously dried 250 mL two-neck flask equipped with a reflux condenser and a gas scrubber (to neutralize SO2​ and HCl ), suspend 12.6 g of the dried Sodium 3-(4-methylphenoxy)propane-1-sulfonate ( 50 mmol ) in 60 mL of anhydrous Toluene.

    • Why Toluene? Toluene is inert to chlorination, allows for high reaction temperatures, and enables the azeotropic removal of trace water.

  • Catalyst Addition: Add 0.2 mL of anhydrous DMF (approx. 0.05 eq ).

  • Chlorination: Slowly add 17.8 g ( 10.9 mL ) of Thionyl Chloride ( 150 mmol , 3.0 eq ) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 75∘C . Validation: Vigorous gas evolution ( SO2​ and HCl ) will commence. The reaction is complete (typically 3–4 hours) when gas evolution entirely ceases and the suspension clarifies into a homogenous, slightly amber solution (sodium chloride byproduct will remain as a fine, dense solid at the bottom).

  • Workup: Cool the mixture to room temperature. Filter off the insoluble NaCl salts. Transfer the filtrate to a rotary evaporator and remove the toluene and excess SOCl2​ under reduced pressure.

  • Purification: The resulting crude oil can be dissolved in Dichloromethane (DCM), washed once with ice-cold water (to remove residual DMF/salts), dried over anhydrous Na2​SO4​ , and concentrated to yield the pure 3-(4-Methylphenoxy)propane-1-sulfonyl chloride as a viscous oil or low-melting solid.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory setups, the critical parameters and expected yields for both synthetic stages are summarized below:

ParameterStage 1: SulfonationStage 2: Chlorination
Primary Reagent 1,3-Propanesultone (1.05 eq)Thionyl Chloride ( SOCl2​ , 3.0 eq)
Catalyst / Base NaOH (1.05 eq)DMF (0.05 eq)
Solvent System Ethanol / Water (1:1 v/v)Anhydrous Toluene
Operating Temperature 80∘C (Reflux) 75∘C
Reaction Time 4 – 6 hours3 – 4 hours
Typical Yield 85% – 92%75% – 85%
Completion Indicator Cessation of precipitate formationCessation of SO2​ / HCl gas evolution

Analytical Characterization

To verify the integrity of the final synthesized product, researchers should cross-reference their analytical data against the following expected spectral features:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.08 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.05 (t, 2H, -O-CH 2​ -), 3.78 (t, 2H, -CH 2​ -SO 2​ Cl), 2.45 (m, 2H, -CH 2​ -CH 2​ -CH 2​ -), 2.28 (s, 3H, Ar-CH 3​ ).

  • IR (ATR, cm −1 ): 1365 and 1160 (characteristic strong asymmetric and symmetric stretching of the −SO2​Cl group), 1240 (aryl-alkyl ether C-O stretch).

References

  • ChemSrc. "3-(4-Methylphenoxy)propane-1-sulfonyl chloride - CAS 1018548-82-7". ChemSrc Database. Available at:[Link]

  • National Center for Biotechnology Information. "1,3-Propane sultone". PubChem Compound Summary for CID 14265. Available at:[Link]

  • Fischer, R. F. (1964). "Reactions of 1,3-Propane Sultone". Industrial & Engineering Chemistry, 56(3), 41-45. Available at:[Link]

  • Li, J. J. (2009). "Vilsmeier-Haack Reaction". Name Reactions: A Collection of Detailed Reaction Mechanisms, Springer. Available at:[Link]

Exploratory

Spectroscopic Characterization and Chemoselective Synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7) Molecular Formula: C₁₀H₁₃ClO₃S | Exact Mass: 248.027...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7) Molecular Formula: C₁₀H₁₃ClO₃S | Exact Mass: 248.027 g/mol

Strategic Overview & The Chemoselectivity Challenge

Sulfonyl chlorides are ubiquitous electrophilic building blocks in medicinal chemistry, serving as the primary precursors for sulfonamide-based therapeutics. The synthesis and characterization of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride presents a unique chemoselectivity challenge.

Direct chlorosulfonation (using chlorosulfonic acid, ClSO₃H) of the parent ether, 1-propoxy-4-methylbenzene, inevitably leads to electrophilic aromatic substitution on the electron-rich p-cresol ring, rather than functionalizing the aliphatic chain. To bypass this, we must employ a highly specific, indirect methodology: the formation of an S-alkyl isothiouronium salt followed by controlled oxidative cleavage. This guide details the causal logic behind this synthetic route and provides a comprehensive, orthogonally validated spectroscopic profile of the target compound.

Chemoselective Synthesis Protocol

Mechanistic Rationale

To install the sulfonyl chloride group exclusively at the terminal aliphatic carbon, we utilize a two-step sequence. First, thiourea acts as a potent nucleophile to displace a terminal halide, forming an isothiouronium salt. Second, we employ a. Aqueous sodium hypochlorite (NaClO) in the presence of HCl generates chlorine gas in situ. This selectively oxidizes the sulfur atom and cleaves the C–S bond of the isothiouronium moiety, yielding the aliphatic sulfonyl chloride without chlorinating the activated aromatic ring.

Synthesis_Pathway SM 1-(3-chloropropoxy)-4-methylbenzene (Starting Material) Thiourea Thiourea Addition (EtOH, Reflux, 12h) SM->Thiourea IsoSalt S-Alkyl Isothiouronium Salt (Intermediate) Thiourea->IsoSalt SN2 Displacement Oxidation Bleach-Mediated Oxidation (NaClO, HCl, <10°C) IsoSalt->Oxidation Product 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (Target Compound) Oxidation->Product Oxidative Cleavage

Fig 1. Chemoselective synthesis pathway avoiding aromatic electrophilic substitution.

Self-Validating Experimental Procedure

Step 1: Isothiouronium Salt Formation

  • Reaction: Dissolve 1-(3-chloropropoxy)-4-methylbenzene (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (0.5 M concentration). Reflux at 78°C for 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active, non-polar starting material spot (R_f ~0.7) is entirely replaced by a highly polar, baseline-retained spot corresponding to the salt.

  • Isolation: Concentrate the solvent in vacuo to yield a crude white solid. Use directly in the next step to prevent yield attrition.

Step 2: Oxidative Chlorosulfonation

  • Setup: Suspend the crude isothiouronium salt in a biphasic mixture of CH₂Cl₂ and 2M HCl (1:1 v/v, 0.2 M).

  • Thermal Control: Cool the vigorously stirred biphasic mixture to 0–5°C using an ice-water bath. Causality: Maintaining the temperature strictly below 10°C is critical to prevent the hydrolysis of the newly formed sulfonyl chloride into the corresponding sulfonic acid, a common failure point in .

  • Oxidation: Add aqueous NaClO (commercial bleach, ~5% active Cl, 3.5 eq) dropwise over 30 minutes.

  • Self-Validation Checkpoint (Visual): The aqueous layer will transition to a pale yellow-green color, confirming the in situ generation of the active chlorine oxidant.

  • Workup: After 30 minutes of stirring at 0°C, separate the organic layer. Extract the aqueous layer once with cold CH₂Cl₂. Wash combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath <30°C) to afford the target compound as a viscous pale-yellow oil.

Comprehensive Spectroscopic Characterization

To ensure absolute structural integrity, a multi-modal, orthogonal spectroscopic approach is required. NMR provides carbon backbone and proton environment connectivity, FT-IR confirms the presence of the highly polar functional groups, and Mass Spectrometry validates the exact molecular weight and structural fragments.

Spectroscopic_Validation Target Compound Validation C10H13ClO3S NMR NMR Spectroscopy (Connectivity) Target->NMR IR FT-IR Spectroscopy (Functional Groups) Target->IR MS Mass Spectrometry (Molecular Weight) Target->MS HNMR 1H: Propyl chain & AA'BB' aromatic NMR->HNMR IR_SO2 IR: 1372 & 1168 cm⁻¹ (-SO2Cl) IR->IR_SO2 MS_Frag MS: m/z 248 [M]⁺, 149[-SO2Cl]⁺ MS->MS_Frag

Fig 2. Orthogonal spectroscopic techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Data

All spectra are recorded in CDCl₃. The diagnostic features are the distinct triplet of the methylene group adjacent to the strongly electron-withdrawing -SO₂Cl group, and the AA'BB' splitting pattern typical of a para-substituted benzene ring.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
Ar-CH₃2.29s3H-Methyl group on aromatic ring
C2-H₂2.45quintet2H6.8Central methylene of propyl chain
C1-H₂3.78t2H6.8Methylene adjacent to -SO₂Cl
C3-H₂4.08t2H6.0Methylene adjacent to ether oxygen
Ar-H6.78d2H8.4Aromatic protons ortho to ether
Ar-H7.08d2H8.4Aromatic protons meta to ether

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
20.5CH₃Ar-CH₃
24.8CH₂C2 (Central propyl carbon)
62.1CH₂C1 (Carbon adjacent to -SO₂Cl)
65.4CH₂C3 (Carbon adjacent to ether Oxygen)
114.3CHAromatic C (ortho to Oxygen)
130.1CHAromatic C (meta to Oxygen)
130.6CqAromatic C (ipso to CH₃)
156.2CqAromatic C (ipso to Oxygen)
Vibrational and Mass Spectrometric Data

Infrared spectroscopy acts as a rapid diagnostic tool for the -SO₂Cl moiety, which exhibits two intensely strong bands due to asymmetric and symmetric stretching. Mass spectrometry confirms the isotopic signature of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).

Table 3: FT-IR Spectroscopy (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Assignment
2925, 2865WeakAliphatic C-H stretching
1612, 1510MediumAromatic C=C stretching
1372StrongAsymmetric SO₂ stretching (-SO₂Cl)
1245StrongAsymmetric C-O-C stretching (aryl ether)
1168StrongSymmetric SO₂ stretching (-SO₂Cl)
815Strongp-Substituted aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry (EI, 70 eV)

m/zRelative Abundance (%)Fragment AssignmentRationale
24815[M]⁺ (³⁵Cl)Molecular ion
2505[M+2]⁺ (³⁷Cl)Confirms presence of 1 Chlorine atom
149100[M - SO₂Cl]⁺Base peak; homolytic cleavage of C-S bond
10765[C₇H₇O]⁺p-Cresolate ion fragment
9140[C₇H₇]⁺Tropylium ion (rearrangement of Ar-CH₃)

Conclusion

The synthesis and validation of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride requires strict adherence to chemoselective principles to avoid aromatic substitution. By leveraging an isothiouronium intermediate and utilizing low-temperature, bleach-mediated oxidative cleavage, the aliphatic sulfonyl chloride is obtained in high purity. The orthogonal spectroscopic data provided herein—anchored by the diagnostic 3.78 ppm ¹H NMR triplet and the 1372 cm⁻¹ IR stretch—serves as a definitive reference standard for process chemists scaling this critical intermediate.

References

  • A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts. Synthesis (2014). Organic Chemistry Portal. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development (2023). MDPI. Available at:[Link]

Foundational

13C NMR Characterization of 3-(4-Methylphenoxy)propane-1-sulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a critical bifunctional linker and electrophilic intermediate used extensively in medicinal chemistry, particularly in the synthesis of sulfonamide-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a critical bifunctional linker and electrophilic intermediate used extensively in medicinal chemistry, particularly in the synthesis of sulfonamide-based therapeutics. Accurate structural verification of this molecule is paramount to ensure downstream synthetic fidelity. This whitepaper provides a rigorous, causality-driven guide to the 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the interplay between its electronic environment and resulting chemical shifts, alongside a self-validating experimental protocol.

Mechanistic Context and Structural Anatomy

Sulfonyl chlorides are highly reactive electrophiles. In drug development, they are frequently employed to generate sulfonamides—a ubiquitous pharmacophore in FDA-approved drugs. Recent applications also leverage sulfonyl chlorides as covalent warheads targeting nucleophilic residues in viral proteases, such as the SARS-CoV-2 3CLpro enzyme[1].

The molecule , 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (Chemical Formula: C 10​ H 13​ ClO 3​ S), consists of three distinct structural domains:

  • The p-Cresol Moiety (4-Methylphenoxy group): An electron-rich aromatic system.

  • The Propyl Chain: A three-carbon aliphatic linker.

  • The Sulfonyl Chloride Terminus (-SO 2​ Cl): A strongly electron-withdrawing and deshielding group.

Understanding the electronic push-pull dynamics between the electron-donating phenoxy oxygen and the electron-withdrawing sulfonyl chloride is essential for predicting and assigning the 13 C NMR spectrum.

Theoretical Framework: Chemical Shift Causality

In 13 C NMR, the chemical shift ( δ ) is dictated by the local electron density surrounding each carbon nucleus.

  • The Sulfonyl Chloride Effect: The -SO 2​ Cl group exerts a potent inductive electron-withdrawing effect (-I). Unlike simple alkyl chlorides, the sulfonyl chloride group deshields the adjacent α -carbon (C1) significantly. Literature precedent for simple propane-1-sulfonyl chloride establishes the C1 shift at approximately 66.9 ppm[2].

  • The Phenoxy Effect: The oxygen atom of the phenoxy group is highly electronegative, deshielding the adjacent aliphatic carbon (C3) to a similar degree (~66.5 ppm). Furthermore, the oxygen donates electron density into the aromatic ring via resonance (+R effect), shielding the ortho and para carbons while heavily deshielding the ipso carbon attached directly to the oxygen (~156 ppm).

Shift_Logic A 3-(4-Methylphenoxy)propane-1-sulfonyl chloride B Sulfonyl Chloride (-SO2Cl) Strong Inductive Withdrawal (-I) A->B C Phenoxy Group (-OAr) Electronegative & Resonance (+R) A->C D p-Tolyl Ring Anisotropic Deshielding A->D E Deshields C1 (Aliphatic) Predicted Shift: ~65 ppm B->E F Deshields C3 (Aliphatic) Predicted Shift: ~66 ppm C->F G Aromatic Shifts Predicted Range: 114-156 ppm D->G

Logical relationship of functional groups and their causal effects on 13C NMR chemical shifts.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data acquisition, the following protocol integrates internal validation steps. Sulfonyl chlorides are highly prone to hydrolysis; therefore, strict anhydrous conditions must be maintained during sample preparation[3].

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Dry the NMR tube in a laboratory oven at 120 °C for a minimum of 2 hours. Cool in a desiccator.

  • Weigh 40–50 mg of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride.

  • Dissolve the sample in 0.6 mL of anhydrous, ampouled Chloroform-d (CDCl 3​ , 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ is chosen because it lacks exchangeable protons or nucleophilic centers that could react with the electrophilic -SO 2​ Cl group, preserving the structural integrity of the analyte.

Step 2: Instrument Calibration and Tuning

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding 100 MHz or 125 MHz for the 13 C channel).

  • Lock and Shim: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1 to Z5) to ensure a homogeneous magnetic field. Causality: Excellent shimming is critical for resolving the potentially overlapping C1 and C3 aliphatic signals.

  • Tune and Match: Tune the probe for the 13 C frequency to maximize power transfer and signal-to-noise ratio (SNR).

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard proton-decoupled 13 C sequence (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Quaternary aromatic carbons (the ipso carbons) lack attached protons and thus exhibit longer T1​ relaxation times. A sufficient D1 delay ensures these signals integrate properly and do not disappear into the baseline noise.

  • Number of Scans (NS): 512 to 1024 scans, depending on exact concentration, to achieve an SNR > 100:1.

NMR_Workflow A Anhydrous Sample Prep B Probe Tuning & Matching A->B C Gradient Shimming B->C D Pulse Calibration C->D E 13C NMR Acquisition D->E F Data Processing E->F

Self-validating experimental workflow for high-fidelity 13C NMR acquisition.

Data Presentation & Peak Assignment

Based on empirical data from analogous propane-1-sulfonyl chlorides and p-cresol derivatives, the molecule will exhibit 8 distinct carbon environments due to the symmetry of the ortho and meta carbons on the aromatic ring.

Table 1: Expected 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

Carbon PositionExpected Chemical Shift ( δ , ppm)Multiplicity (DEPT-135)Assignment Rationale
C4 (Ar-C-O) ~ 156.3Quaternary (Absent)Strongly deshielded by electronegative oxygen.
C7 (Ar-C-CH 3​ ) ~ 130.5Quaternary (Absent)Ipso carbon attached to the methyl group.
C6, C8 (Ar-CH) ~ 130.1Positive (CH)Meta to the oxygen, less shielded by resonance.
C5, C9 (Ar-CH) ~ 114.5Positive (CH)Ortho to the oxygen, highly shielded by +R effect.
C3 (CH 2​ -O) ~ 66.5Negative (CH 2​ )Deshielded by adjacent phenoxy oxygen.
C1 (CH 2​ -SO 2​ Cl) ~ 65.2Negative (CH 2​ )Deshielded by the strongly electron-withdrawing sulfonyl chloride[2].
C2 (CH 2​ ) ~ 25.4Negative (CH 2​ )Central aliphatic carbon, shielded relative to C1 and C3.
C10 (Ar-CH 3​ ) ~ 20.5Positive (CH 3​ )Typical benzylic methyl group resonance.

Note: The assignments for C1 and C3 are closely spaced and may appear as a tight doublet of signals in the 65–67 ppm region. 2D HSQC (Heteronuclear Single Quantum Coherence) is recommended to definitively distinguish these based on their corresponding 1 H shifts.

Troubleshooting & Signal Artifacts

A critical aspect of trustworthiness in NMR analysis is the ability to identify degradation artifacts.

  • Hydrolysis: If the sample is exposed to ambient moisture, the -SO 2​ Cl group will rapidly hydrolyze to a sulfonic acid (-SO 3​ H).

  • Diagnostic Shift: In the event of hydrolysis or conversion to a sulfonate ester, the C1 carbon signal will shift significantly upfield from ~65.2 ppm to approximately 50–51 ppm[4]. If a secondary peak emerges in the 50 ppm region, the integrity of the sulfonyl chloride batch is compromised, and the material must be discarded or re-purified.

Conclusion

The 13 C NMR characterization of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride requires a nuanced understanding of inductive and resonance effects. By employing strict anhydrous protocols and optimizing relaxation delays for quaternary carbons, researchers can obtain high-fidelity spectra. The close proximity of the C1 and C3 aliphatic shifts serves as a primary diagnostic region for confirming the intact sulfonyl chloride warhead, ensuring absolute confidence before proceeding to complex downstream synthesis.

References

  • PubChem: 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279. National Center for Biotechnology Information. URL:[Link]

  • ChemRxiv: Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors. URL:[Link]

  • FOLIA (University of Fribourg): Synthesis of poly(sulfonate ester)s by ADMET polymerization. URL:[Link]

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Exploratory

Reactivity of the 3-(4-Methylphenoxy)propyl group

An In-Depth Technical Guide to the Synthesis and Reactivity of the 3-(4-Methylphenoxy)propyl Group Abstract The 3-(4-methylphenoxy)propyl group is a significant structural motif in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Reactivity of the 3-(4-Methylphenoxy)propyl Group

Abstract

The 3-(4-methylphenoxy)propyl group is a significant structural motif in medicinal chemistry and materials science, valued for its role as a flexible linker and its ability to modulate the physicochemical properties of a molecule. This technical guide provides a comprehensive analysis of the synthesis and chemical reactivity of this moiety. We will explore the primary synthetic routes, focusing on the Williamson ether synthesis, and delve into the key transformations at its three reactive centers: the propyl terminus, the ether linkage, and the aromatic ring. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic explanations to facilitate its effective application in complex synthetic strategies.

Introduction: The 3-(4-Methylphenoxy)propyl Moiety

Chemical Structure and Physicochemical Properties

The 3-(4-methylphenoxy)propyl group consists of a p-cresol molecule linked via its phenolic oxygen to a three-carbon aliphatic chain. This structure imparts a unique combination of flexibility from the propyl chain and rigidity from the aromatic ring. The ether linkage is generally stable under neutral, basic, and mild acidic conditions, but susceptible to cleavage by strong acids.[1] The presence of the aromatic ring and the methyl group contributes to the lipophilicity of the moiety, a critical parameter in drug design for influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Significance in Medicinal Chemistry

In drug development, the 3-(4-methylphenoxy)propyl moiety is often employed as a linker to connect different pharmacophoric elements. Its length and flexibility are ideal for spanning the distance between binding pockets in a target receptor or enzyme. Furthermore, derivatives of this group have been explored in various therapeutic areas. For instance, molecules incorporating this scaffold are investigated as selective kappa opioid receptor antagonists.[2][3][4] The strategic placement of this group can significantly impact a compound's potency and selectivity.

Synthetic Strategies for Incorporation

The most reliable and widely used method for constructing the 3-(4-methylphenoxy)propyl scaffold is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Core Synthesis: Williamson Ether Synthesis

This reaction proceeds via an S\textsubscript{N}2 mechanism, where the nucleophilic oxygen of the 4-methylphenoxide attacks the electrophilic carbon of a propyl halide, displacing the halide leaving group.

Causality Behind Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), is used to deprotonate the weakly acidic 4-methylphenol (p-cresol) to form the more nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

  • Substrate: A propyl chain with a good leaving group is essential. 1-Bromo-3-chloropropane is a common choice because the bromide is more reactive than the chloride, allowing for selective initial reaction at the C-Br bond, leaving the C-Cl bond available for subsequent functionalization if desired. 3-Bromopropanol is also used, with the hydroxyl group available for later modification.[5]

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents solvate the cation (e.g., K\textsuperscript{+}) but not the nucleophile, enhancing its reactivity. They are also suitable for the reaction temperatures, which are typically elevated to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 1-(3-Bromopropoxy)-4-methylbenzene
  • To a round-bottom flask, add 4-methylphenol (1.0 eq.), potassium carbonate (1.2 eq.), and acetone (10 mL per gram of phenol).

  • Stir the suspension vigorously and add 1,3-dibromopropane (1.5 eq.).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the 4-methylphenol is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove any unreacted phenol) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1-(3-bromopropoxy)-4-methylbenzene as a clear oil.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-Methylphenol E Combine and Reflux (8-12 hours) A->E B 1,3-Dibromopropane B->E C K2CO3 (Base) C->E D Acetone (Solvent) D->E F Filter Salts E->F Cool G Concentrate F->G H Liquid-Liquid Extraction G->H I Column Chromatography H->I J Product: 1-(3-Bromopropoxy)-4-methylbenzene I->J

Caption: Workflow for Williamson Ether Synthesis.

Key Reactive Sites and Transformations

The 3-(4-methylphenoxy)propyl group offers three primary sites for chemical modification, allowing for diverse functionalization.

Reactions at the Propyl Terminus: Nucleophilic Substitution

When the propyl chain is terminated with a good leaving group, such as a bromide or a tosylate, it becomes a prime substrate for S\textsubscript{N}2 reactions. This pathway is fundamental for introducing nitrogen, oxygen, sulfur, or carbon-based nucleophiles.[6]

Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic terminal carbon from the backside, leading to an inversion of stereochemistry (if the center were chiral) and displacement of the leaving group.[7] The primary nature of the carbon atom makes it highly amenable to S\textsubscript{N}2 attack with minimal steric hindrance.

Activation of a Hydroxyl Terminus: If the starting material is 3-(4-methylphenoxy)propan-1-ol, the hydroxyl group must first be converted into a better leaving group. Tosylation (reaction with p-toluenesulfonyl chloride) is a common and effective method for this activation.[8][9]

Experimental Protocol: Amination of 1-(3-Bromopropoxy)-4-methylbenzene
  • In a sealed vessel, dissolve 1-(3-bromopropoxy)-4-methylbenzene (1.0 eq.) in dimethylformamide (DMF).

  • Add the desired primary or secondary amine (2.2 eq.) and potassium carbonate (2.0 eq.) to act as a base to neutralize the HBr byproduct.[10]

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine by column chromatography.

Data Presentation: Representative Nucleophilic Substitution Reactions
NucleophileProduct Functional GroupTypical Yield (%)
Sodium Azide (NaN₃)Azide>95
Sodium Cyanide (NaCN)Nitrile85-95
BenzylamineSecondary Amine80-90
Sodium ThiophenoxideThioether90-98
Visualization: S\textsubscript{N}2 Reaction at Propyl Terminus

Caption: S\textsubscript{N}2 substitution at the propyl terminus.

Cleavage of the Aryl-Alkyl Ether Bond

Ethers are generally unreactive, but the C-O bond can be cleaved under harsh acidic conditions.[11][12] This reaction is crucial for deprotection strategies or for converting the ether into other functional groups.

Mechanism: The reaction is initiated by the protonation of the ether oxygen by a strong acid like HBr or HI, converting the alkoxy group into a good leaving group (an alcohol).[13][14] The halide anion then acts as a nucleophile. The attack occurs at the less sterically hindered carbon of the protonated ether. In the case of the 3-(4-methylphenoxy)propyl group, the nucleophile (e.g., Br⁻) will attack the primary carbon of the propyl chain in an S\textsubscript{N}2 fashion, breaking the alkyl C-O bond and yielding 4-methylphenol and 1,3-dibromopropane (if excess HBr is used). Attack on the sp²-hybridized aromatic carbon is highly unfavorable.[1]

Experimental Protocol: Ether Cleavage with HBr
  • Place the 3-(4-methylphenoxy)propyl derivative in a round-bottom flask.

  • Add a 48% aqueous solution of hydrobromic acid (HBr) in excess.

  • Heat the mixture to a vigorous reflux (100-120 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with a solvent like dichloromethane or ether.

  • Wash the organic layer with aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to isolate the 4-methylphenol and the functionalized propyl bromide.

Visualization: Acid-Catalyzed Ether Cleavage

Ether_Cleavage A Ether Substrate B Protonation of Ether Oxygen (with HBr) A->B + H⁺ C Protonated Ether Intermediate (Oxonium Ion) B->C D SN2 Attack by Br⁻ on Propyl Carbon C->D + Br⁻ E Products: 4-Methylphenol + Propyl Halide D->E

Caption: Mechanism of acid-catalyzed ether cleavage.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring of the 4-methylphenoxy group is electron-rich and can undergo electrophilic aromatic substitution. Both the methyl group (-CH₃) and the alkoxy group (-OR) are activating and ortho-, para-directing. The alkoxy group is a stronger activator than the methyl group. Therefore, substitution will be directed to the positions ortho to the ether linkage (C2 and C6).

Common EAS reactions include:

  • Nitration: (HNO₃/H₂SO₄) will typically yield 2-nitro-4-methyl-1-(3-propyl-X)-benzene.

  • Halogenation: (Br₂/FeBr₃) will yield the 2-bromo derivative.

  • Friedel-Crafts Acylation/Alkylation: (RCOCl/AlCl₃) will also favor substitution at the C2 position.

The steric hindrance from the propyl chain may slightly disfavor the ortho position compared to a simple anisole, but the powerful directing effect of the oxygen atom remains dominant.

References

  • Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4443-4454. [Link][2][4]

  • Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link][3]

  • Carroll, F. I., et al. (2013). Evaluation of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues in an in vitro [35S]GTPγS binding assay. Journal of Medicinal Chemistry. [Link]

  • West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link][14]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link][12]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304. [Link][1]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link][11]

  • Various Authors. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link][13]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][15]

  • da Silva, A. B. F., et al. (2022). 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Molbank, 2022(4), M1480. [Link][8][9]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link][6]

  • Liang, S., et al. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Organic Letters, 21(10), 3848-3854. [Link]

  • Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link][10]

  • Google Patents. (n.d.). Polymorphic B form of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one. US6677373B2.
  • Kharas, G. B., et al. (2020). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ResearchGate. [Link]

  • Lirias Institutional Repository. (2022). 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of symmetrical trans-stilbenes by a double heck reaction of (arylazo)amines. [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link][7]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 3-phenoxy bromopropane. CN111018678A. [5]

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Foundational

A Technical Guide to the Solubility of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride. Specific, quanti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride. Specific, quantitatively determined solubility data for this compound is not widely available in published literature.[1] Therefore, this document focuses on providing a robust framework for understanding and predicting its solubility based on first principles of physical organic chemistry, and details a rigorous experimental protocol for its quantitative determination.

Introduction: The Critical Role of Solubility

3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a bespoke sulfonyl chloride reagent likely utilized as an intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research.[2] The sulfonyl chloride moiety is a highly reactive functional group, essential for forming sulfonamides and sulfonate esters.[3][4] Understanding the solubility of this reagent is paramount for:

  • Reaction Optimization: Ensuring reaction homogeneity, controlling concentration, and preventing precipitation of starting materials are crucial for achieving desired reaction kinetics and yields.

  • Process Development & Scale-Up: Solvent selection impacts reaction work-up, purification strategies (e.g., crystallization), and overall process efficiency and safety.

  • Analytical Method Development: Preparing stock solutions and calibration standards for techniques like HPLC requires precise knowledge of solubility.

Physicochemical Properties & Solubility Predictions

The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept.[5]

Molecular Structure Analysis:

The structure of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride can be deconstructed into three key regions:

  • Aromatic Head: A p-methylphenoxy group, which is moderately nonpolar and capable of π-stacking and van der Waals interactions.

  • Alkyl Linker: A flexible three-carbon (propane) chain that adds to the nonpolar character of the molecule.

  • Polar/Reactive Tail: The highly polar and electrophilic sulfonyl chloride (-SO₂Cl) group. This group is dominated by strong dipole-dipole forces and is the primary reactive center.

Predicted Solubility Profile:

Based on this structure, a predicted solubility profile can be established. This profile serves as a starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Nonpolar Hexane, Cyclohexane, TolueneLow to Moderate The large polar sulfonyl chloride group will have poor interactions with nonpolar alkanes, limiting solubility. Toluene may offer slightly better solubility due to potential π-π interactions with the aromatic ring.
Polar Aprotic Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)High These solvents are ideal. Their polarity can effectively solvate the polar -SO₂Cl group through dipole-dipole interactions without providing a reactive proton. THF and EtOAc are particularly good choices for dissolving sulfonyl chlorides.[4]
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High (Reactive) While these solvents will readily dissolve the compound, they are known to react with or promote the decomposition of highly reactive sulfonyl chlorides.[6] Their use should be approached with caution and at low temperatures.
Polar Protic Water, Methanol, EthanolReactive (Insoluble) Sulfonyl chlorides react exothermically and often vigorously with water and alcohols (solvolysis) to produce the corresponding sulfonic acid and corrosive hydrochloric acid.[6][7] These solvents are incompatible and should be strictly avoided unless the solvolysis reaction is intended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted isothermal equilibrium (or "shake-flask") method for accurately determining the solubility of a solid in a liquid.[5][8] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[9]

Critical Safety Precautions

Sulfonyl chlorides are corrosive, moisture-sensitive, and lachrymatory.[6][7] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[10]

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[11]

  • Gloves: Chemical-resistant nitrile or neoprene gloves must be worn. Inspect gloves before use.[10][12]

  • Protective Clothing: A chemical-resistant lab coat is required.[13]

  • Moisture Control: Use dry glassware and anhydrous solvents. The compound reacts with atmospheric moisture to release HCl gas.[7]

Materials & Reagents
  • 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (solid)

  • Selected anhydrous organic solvents (e.g., Acetonitrile, THF, Dichloromethane)

  • Analytical balance

  • Temperature-controlled shaker or orbital incubator

  • Centrifuge

  • Glass vials with PTFE-lined screw caps

  • Calibrated pipettes or syringes

  • 0.2 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(4-Methylphenoxy)propane-1-sulfonyl chloride to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

    • Record the exact mass of the added solid.

    • Pipette a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent into the vial.

  • Equilibration:

    • Tightly seal the vial with a PTFE-lined cap.

    • Place the vial in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[5] The equilibration time should be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) to confirm the concentration is no longer changing.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes).[5]

  • Sample Extraction & Dilution:

    • Carefully and slowly draw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean, pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Record the dilution factor accurately.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride with known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample under the same HPLC conditions.

    • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

  • Data Calculation & Reporting:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[5]

The entire experimental workflow is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to vial B Add known volume of anhydrous solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Allow solid to settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw supernatant with syringe F->G H Filter through 0.2µm PTFE filter G->H I Dilute sample for analysis H->I J Analyze by HPLC against calibration curve I->J K K J->K Calculate & Report Solubility (e.g., mg/mL)

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

  • Temperature: Solubility of solids in liquids is temperature-dependent. For most systems, solubility increases with temperature, but this must be determined experimentally. Precise temperature control during the experiment is crucial.[9]

  • Solvent Purity: The presence of impurities, especially water, can drastically alter solubility measurements. Water can react with the sulfonyl chloride, removing it from the solution and altering the solvent matrix.[7] Always use high-purity, anhydrous solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. It is important to characterize the solid form used in the experiment.

Conclusion

While specific published data is scarce, a strong predictive understanding of the solubility of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride can be achieved through analysis of its molecular structure. It is predicted to be highly soluble in polar aprotic solvents like THF, DCM, and acetonitrile, and reactive towards protic solvents like water and alcohols. For drug development and process chemistry applications, this predictive framework must be supplemented with rigorous, quantitative data generated via a validated experimental protocol, such as the isothermal equilibrium method detailed herein. Careful attention to safety and experimental technique is essential for obtaining accurate and reliable results.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of (2-Chlorophenyl)methanesulfonyl Chloride in Organic Solvents.
  • Sdfine. (n.d.). Sulphuryl chloride.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Dakota. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • NJ Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride 98.
  • Chemeurope.com. (n.d.). Sulfuryl chloride.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • IUPAC. (2024, February 23). Subcommittee on Solubility and Equilibrium Data.
  • IUPAC. (n.d.). Solubility Data Series.
  • Deberin, I., & Uusi-Kyyny, P. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
  • Shaw, D. G., et al. (n.d.). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). ResearchGate.
  • Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis.
  • Sazonov, V. P., & Shaw, D. G. (2006, March 15). Introduction to IUPAC-NIST Solubilities Database.
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • Chem-Impex. (n.d.). [3-(4-Methylphenoxy)phenyl]sulfonyl chloride.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Sulfonamides Utilizing 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Introduction & Context Sulfonamides represent a cornerstone pharmacophore in modern medicinal chemistry. Frequently deployed as metabolically stable bioisosteres of amides, they exhibit predictable geometries, possess an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Sulfonamides represent a cornerstone pharmacophore in modern medicinal chemistry. Frequently deployed as metabolically stable bioisosteres of amides, they exhibit predictable geometries, possess an additional hydrogen bond acceptor, and increase the polar surface area (PSA) of drug candidates—often leading to dramatically enhanced target binding affinities[1]. The synthesis of sulfonamides is classically achieved through the formation of an S–N bond via the reaction of an amine with a sulfonyl chloride[2][3].

This application note details a robust, high-yielding protocol for the synthesis of complex sulfonamides utilizing 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7)[4]. This specific reagent is highly valued in library synthesis; its p-cresol-derived ether motif provides a versatile hydrophobic tail for probing lipophilic binding pockets, while the propyl linker affords conformational flexibility.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the underlying chemical causality. The coupling of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride with an amine is an electrophilic substitution at the sulfur center, governed by several critical parameters:

  • Acid Scavenging (The Role of the Base): The nucleophilic attack of the amine on the sulfonyl chloride displaces a chloride ion, generating one equivalent of hydrochloric acid (HCl). If unaddressed, this HCl will protonate the remaining starting amine, rendering it non-nucleophilic and artificially capping the reaction yield at 50%. The inclusion of a non-nucleophilic tertiary amine base (e.g., DIPEA or Et₃N) acts as an acid scavenger, driving the reaction to completion[3][5].

  • Moisture Exclusion: Sulfonyl chlorides are highly susceptible to hydrolysis, converting into unreactive sulfonic acids in the presence of water[2]. Consequently, the use of rigorously dried, aprotic solvents (such as anhydrous DCM or THF) is non-negotiable[5].

  • Thermal Control & The Sulfene Pathway: Unlike purely aromatic sulfonyl chlorides (e.g., tosyl chloride), 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is an aliphatic sulfonyl chloride possessing α-protons. In the presence of strong bases, it can undergo an E1cB-like elimination to form a highly reactive sulfene intermediate ( R−CH=SO2​ ), which subsequently undergoes nucleophilic attack by the amine. To prevent the oligomerization of this reactive sulfene and mitigate disulfonylation[5], it is critical to initiate the reaction at 0 °C.

ReactionMechanism Amine Amine (Nucleophile) R-NH₂ Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Sulfonyl Sulfonyl Chloride Ar-O-(CH₂)₃-SO₂Cl Sulfonyl->Intermediate Base DIPEA / Et₃N (Acid Scavenger) Intermediate->Base H⁺ Transfer Product Target Sulfonamide Ar-O-(CH₂)₃-SO₂NH-R Intermediate->Product Deprotonation & Cl⁻ Elimination Salt Ammonium Salt Base·HCl Base->Salt Scavenges HCl

Mechanistic pathway of sulfonamide formation highlighting the role of the base as an acid scavenger.

Substrate Scope & Expected Yields

The nucleophilicity of the starting amine dictates the reaction kinetics and the choice of base/solvent[3]. Primary aliphatic amines are highly reactive, whereas aromatic amines (anilines) show diminished reactivity due to resonance delocalization of the nitrogen lone pair[3].

Table 1: Optimization and Substrate Scope Guidelines

Amine ClassificationRepresentative SubstratePreferred Base / SolventTime (h)Expected Yield (%)
Primary Aliphatic BenzylamineDIPEA / DCM2 - 485 - 95%
Secondary Aliphatic MorpholineEt₃N / DCM2 - 488 - 96%
Primary Aromatic AnilinePyridine / THF12 - 1870 - 82%
Sterically Hindered tert-ButylamineDIPEA / THF18 - 2455 - 65%

Experimental Workflow & Protocol

ExperimentalWorkflow Step1 1. Reagent Preparation Dissolve Amine + Base in Anhydrous DCM Step2 2. Thermal Control Cool mixture to 0 °C under Inert Gas (N₂/Ar) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of 3-(4-Methylphenoxy) propane-1-sulfonyl chloride Step2->Step3 Step4 4. Reaction Propagation Warm to RT, Stir for 2-12 hours Step3->Step4 Step5 5. Reaction Monitoring Analyze via TLC / LC-MS Step4->Step5 Step5->Step4  Incomplete Step6 6. Aqueous Workup Quench with H₂O, Wash (HCl, NaHCO₃, Brine) Step5->Step6  Conversion >95% Step7 7. Purification Dry over Na₂SO₄, Concentrate, Flash Chromatography Step6->Step7

Workflow for the synthesis of sulfonamides using 3-(4-Methylphenoxy)propane-1-sulfonyl chloride.

Step-by-Step Methodology

Materials Required:

  • 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (Electrophile, 1.0 equiv)[4]

  • Primary or Secondary Amine (Nucleophile, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (Base, 1.5 equiv)[5]

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Brine, 1M HCl (aq), Saturated NaHCO₃ (aq)

  • Anhydrous Na₂SO₄ (Drying agent)

Phase 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the selected amine (1.1 mmol) in 5.0 mL of anhydrous DCM.

  • Add the tertiary amine base (1.5 mmol, e.g., DIPEA) to the solution in one continuous portion[5].

Phase 2: Thermal Equilibration and Electrophile Addition 4. Submerge the reaction flask in an ice-water bath to equilibrate the internal temperature to 0 °C. (Self-Validation: Ensuring the flask is fully chilled before addition prevents the immediate thermal degradation of the sulfonyl chloride). 5. In a separate dry vial, dissolve 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (1.0 mmol) in 2.0 mL of anhydrous DCM[4]. 6. Add the sulfonyl chloride solution dropwise to the stirring amine mixture over 15–30 minutes[5].

Phase 3: Reaction Propagation and Monitoring 7. Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). 8. Stir the mixture for 2 to 12 hours (refer to Table 1 for specific amine timelines). Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS[5]. (Self-Validation: The complete disappearance of the UV-active sulfonyl chloride spot indicates successful consumption. If unreacted amine persists, an additional 0.1 equiv of sulfonyl chloride may be added).

Phase 4: Aqueous Workup & Purification 9. Quench the reaction by adding 5.0 mL of deionized water to hydrolyze any trace unreacted sulfonyl chloride. 10. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL)[5]. 11. Combine the organic extracts and wash sequentially with 1M HCl (10 mL) to remove unreacted amines and base, saturated NaHCO₃ (10 mL) to neutralize residual acid, and brine (10 mL)[5]. 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Sources

Application

Application Note: Strategic Base Selection for the Sulfonylation of Nucleophiles with 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Abstract The conversion of alcohols and amines into their corresponding sulfonate esters and sulfonamides is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and materials science. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of alcohols and amines into their corresponding sulfonate esters and sulfonamides is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and materials science. This reaction's success is critically dependent on the judicious selection of a base. This application note provides a comprehensive guide for selecting the optimal base for reactions involving 3-(4-methylphenoxy)propane-1-sulfonyl chloride. We will explore the interplay between the base's properties—basicity, steric hindrance, and nucleophilicity—and the reaction outcome. Detailed protocols for comparative analysis and troubleshooting are provided to empower researchers in drug development and chemical synthesis to optimize their sulfonylation reactions, ensuring high yield and purity.

Introduction: The Critical Role of the Base in Sulfonylation

Sulfonylation is a fundamental reaction where a sulfonyl group (R-SO₂-) is attached to a nucleophile, typically an alcohol or an amine. The reaction with 3-(4-methylphenoxy)propane-1-sulfonyl chloride proceeds via nucleophilic attack on the electrophilic sulfur atom, displacing the chloride leaving group. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2]

The primary role of the base is to neutralize this HCl.[3][4] Failure to scavenge the acid would lead to the protonation of the nucleophile (e.g., alcohol or amine), rendering it non-nucleophilic and halting the reaction. However, the base is not merely a passive acid scavenger; its properties can dramatically influence the reaction's rate, yield, and side-product profile.[5][6] An optimal base efficiently neutralizes HCl without engaging in undesired side reactions with the starting materials or products.

Understanding the Reaction Mechanism

The sulfonylation of a nucleophile (e.g., an alcohol, R'-OH) with a sulfonyl chloride proceeds through a nucleophilic substitution at the sulfur center. The precise mechanism can be viewed as either a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[2] Regardless of the exact pathway, a base is essential for the reaction to proceed to completion.

Two general mechanistic pathways involving the base are possible:

  • General Base Catalysis: The base deprotonates the alcohol, increasing its nucleophilicity for the subsequent attack on the sulfonyl chloride.

  • Nucleophilic Catalysis: Certain bases, like pyridine or 4-(dimethylamino)pyridine (DMAP), can act as nucleophiles, attacking the sulfonyl chloride first to form a highly reactive sulfonyl-pyridinium intermediate.[7][8] This intermediate is then more susceptible to attack by the alcohol. This is a common strategy to accelerate sluggish reactions, especially with hindered alcohols.[6][9]

Reaction Scheme: General Sulfonylation

G sub R-SO₂Cl (3-(4-Methylphenoxy)propane-1-sulfonyl chloride) nuc R'-OH (Alcohol) prod R-SO₂-OR' (Sulfonate Ester) sub->prod + R'-OH + Base base Base (e.g., Pyridine, TEA, DIPEA) salt Base-H⁺ Cl⁻ (Salt Byproduct)

Caption: General reaction scheme for the sulfonylation of an alcohol.

Key Parameters for Base Selection

The choice of base is a multi-parameter optimization problem. The three most critical factors to consider are basicity (pKa), steric hindrance, and nucleophilicity.

Basicity (pKa)

The base must be sufficiently strong to neutralize the generated HCl (pKa ≈ -7). The pKa of the base's conjugate acid is a good measure of its strength; a higher pKa indicates a stronger base.[10][11][12]

  • Too Weak: A base with a low pKa (e.g., pKa < 5) may not effectively scavenge the HCl, leading to a stalled or incomplete reaction.

  • Too Strong: An excessively strong base (e.g., pKa > 12) can deprotonate other acidic protons in the substrate or promote side reactions like elimination, particularly with secondary or tertiary alcohols.

Steric Hindrance

The steric bulk around the basic nitrogen atom influences its ability to act as a nucleophile.

  • Low Steric Hindrance (e.g., Pyridine): These bases can readily access the electrophilic sulfur atom of the sulfonyl chloride, potentially acting as nucleophilic catalysts.[7]

  • High Steric Hindrance (e.g., DIPEA): Bulky groups around the nitrogen atom make it a poor nucleophile while preserving its ability to act as a base (proton scavenger).[13][14] These are often called "non-nucleophilic" bases and are ideal for preventing side reactions.[6]

Nucleophilicity

This property is closely related to steric hindrance but also involves electronic factors. A highly nucleophilic base can compete with the desired nucleophile (alcohol/amine), leading to undesired byproducts.

  • Pyridine & DMAP: Are effective nucleophiles. DMAP is an exceptionally potent nucleophilic catalyst, often used in small, catalytic amounts (0.05-5 mol%) alongside a stoichiometric base like triethylamine to dramatically accelerate reactions.[8][9][15]

  • Triethylamine (TEA) & DIPEA: Are considered primarily proton scavengers, with DIPEA being significantly less nucleophilic than TEA due to greater steric bulk.[13][14]

Comparative Analysis of Common Bases
BaseStructurepKa (Conjugate Acid)Steric HindranceNucleophilicityPrimary Role
Pyridine C₅H₅N~5.3[16]LowModerateBase / Nucleophilic Catalyst
Triethylamine (TEA) (C₂H₅)₃N~10.7[14][16]ModerateModerateHCl Scavenger
DIPEA (Hünig's Base) (i-Pr)₂NEt~10.9[14]HighLow ("Non-nucleophilic")HCl Scavenger
DMAP (CH₃)₂NC₅H₄N~9.2[16]LowVery HighSuper-nucleophilic Catalyst
Decision Logic for Base Selection

G start Start: Sulfonylation of R'-OH/R'₂NH with 3-(4-Methylphenoxy)propane-1-sulfonyl chloride q1 Is the nucleophile (alcohol/amine) sterically hindered or a weak nucleophile? start->q1 q2 Is minimizing side reactions (e.g., chloride formation) a top priority? q1->q2  No tea_dmap Use Triethylamine (TEA) + catalytic DMAP (1-5 mol%) q1->tea_dmap  Yes dipea Use DIPEA (Hünig's Base) q2->dipea  Yes tea Use Triethylamine (TEA) q2->tea  No (Standard Conditions) pyridine Use Pyridine (as base and/or solvent)

Caption: Decision-making workflow for selecting the appropriate base.

Experimental Protocols

The following protocols are designed for the sulfonylation of a model primary alcohol, butan-1-ol, to compare the efficacy of different bases.

Materials:

  • 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

  • Butan-1-ol (dry)

  • Pyridine (anhydrous)

  • Triethylamine (TEA, anhydrous, distilled from CaH₂)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine, aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Safety Precaution: Sulfonyl chlorides are moisture-sensitive and corrosive. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon). Wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Sulfonylation
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the selected base (1.5 eq.). For reactions using catalytic DMAP, add DMAP (0.05 eq.) followed by the stoichiometric base (e.g., TEA, 1.5 eq.).

  • Reagent Addition: In a separate flask, dissolve 3-(4-methylphenoxy)propane-1-sulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled alcohol/base mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alcohol starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonate ester.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded sulfonyl chloride (hydrolysis).2. Insufficiently strong or insufficient amount of base.3. Wet solvent or glassware.1. Use fresh or newly purified sulfonyl chloride. Store under inert gas.[5]2. Switch to a stronger base (e.g., from pyridine to TEA). Ensure at least 1.2-1.5 equivalents are used.3. Ensure all solvents and glassware are rigorously dried.
Formation of Alkyl Chloride Byproduct The chloride byproduct (from Base-H⁺Cl⁻) attacks the newly formed, reactive sulfonate ester. This is more common with pyridine at elevated temperatures.[5][6]1. Use a non-nucleophilic, sterically hindered base like DIPEA.[6]2. Maintain a low reaction temperature (0 °C to room temperature).3. Avoid using pyridine as the solvent; use DCM or acetonitrile instead.[17]
Slow or Incomplete Reaction 1. Sterically hindered or electronically deactivated alcohol.2. Base is too sterically hindered to deprotonate the alcohol effectively.1. Add a catalytic amount (1-5 mol%) of DMAP to the reaction mixture along with a stoichiometric base like TEA or DIPEA.[6][8]2. Consider switching from DIPEA to the less hindered TEA.
Elimination Byproducts (for 2°/3° alcohols) The base is acting as a Brønsted base to promote E2 elimination rather than facilitating substitution.Use a less basic, more hindered base like DIPEA. Maintain low reaction temperatures.

Conclusion

The selection of a base for the sulfonylation of nucleophiles with 3-(4-methylphenoxy)propane-1-sulfonyl chloride is a critical determinant of reaction success. For standard primary and secondary alcohols, Triethylamine (TEA) offers a robust balance of basicity and cost-effectiveness. When side reactions, particularly the formation of alkyl chlorides, are a concern, the sterically hindered, non-nucleophilic DIPEA is the superior choice. For challenging substrates, such as sterically hindered or poorly nucleophilic alcohols, the addition of catalytic DMAP alongside a stoichiometric amount of TEA or DIPEA can dramatically accelerate the reaction rate to achieve high yields. A careful consideration of the principles outlined in this guide will enable chemists to confidently select the optimal base, leading to efficient, high-yielding, and clean sulfonylation reactions.

References

  • Wikipedia. (n.d.). Sulfonyl halide.
  • YouTube. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Al-Warhi, T., Al-Hazmi, G. A., El-Faham, A., & de la Torre, B. G. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.
  • Benchchem. (n.d.). Technical Support Center: Sulfonylation Reactions.
  • Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
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  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
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  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
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  • Benchchem. (n.d.). Application Notes: Stoichiometric vs. Catalytic Amounts of DMAP in Acylation Reactions.
  • Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?
  • Chemistry Steps. (2024, December 16). Organic Acids and Bases.
  • Benchchem. (n.d.). Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine.
  • Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
  • YouTube. (2020, September 14). Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1.
  • MSU chemistry. (n.d.). Acids & Bases.

Sources

Method

Application Note: 3-(4-Methylphenoxy)propane-1-sulfonyl Chloride in Medicinal Chemistry

Executive Summary The development of novel therapeutics frequently relies on the strategic functionalization of robust, metabolically stable scaffolds. 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7) s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on the strategic functionalization of robust, metabolically stable scaffolds. 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7) serves as a highly versatile, bifunctional electrophilic building block in medicinal chemistry. By coupling a reactive sulfonyl chloride headgroup with a lipophilic p-tolyloxypropyl tail, this reagent enables the rapid generation of sulfonamide and sulfonate ester libraries. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anticancer and antiviral properties[1]. This application note provides a comprehensive guide to the mechanistic rationale, standardized synthetic protocols, and self-validating workflows for incorporating this scaffold into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

Before deploying this building block in high-throughput library synthesis, it is critical to understand its physicochemical properties and how its distinct structural regions contribute to pharmacophore design.

Table 1: Physicochemical & Reactivity Profile
ParameterSpecification / ValueApplication Relevance
Chemical Formula C₁₀H₁₃ClO₃SDetermines mass-to-charge ratio for MS tracking.
Molecular Weight 248.73 g/mol Ideal molecular weight contribution for Lead-like space.
Electrophilicity High (Sulfonyl Chloride)Rapid reaction with amines/alcohols; susceptible to hydrolysis.
Lipophilicity (LogP contribution) High (p-tolyloxy group)Enhances membrane permeability and hydrophobic pocket binding.
Storage Conditions -20°C, Argon/N₂ atmospherePrevents hydrolytic degradation to the unreactive sulfonic acid.
Mechanistic Role in Pharmacophore Design

The architecture of 3-(4-methylphenoxy)propane-1-sulfonyl chloride is deliberately segmented to maximize binding interactions within target proteins:

  • The p-Tolyl Terminus: Acts as a bulky, lipophilic anchor. It is highly effective at occupying deep hydrophobic pockets (e.g., the S1' pocket of matrix metalloproteinases or allosteric sites in GPCRs) via π−π stacking or CH- π interactions.

  • The Ether Oxygen: Provides a localized hydrogen-bond acceptor, which can dictate the conformational geometry of the flexible tail within a binding site.

  • The Propyl Linker: Offers optimal vectorial distance and flexibility, allowing the lipophilic tail to adopt an induced-fit conformation without introducing excessive entropic penalties.

  • The Sulfonyl Core: Upon conversion to a sulfonamide, it acts as a metabolically resistant bioisostere of an amide, capable of acting as both a hydrogen-bond donor and acceptor, or as a potent zinc-binding group (ZBG) in metalloenzymes[2].

Pharmacophore P1 p-Tolyl Ring Hydrophobic Pocket (u03C0-u03C0 / CH-u03C0 interactions) P2 Ether Oxygen H-Bond Acceptor (Conformational constraint) P1->P2 P3 Propyl Chain Flexible Linker (Vectorial distance control) P2->P3 P4 Sulfonamide Core Zinc Binding / H-Bond Donor & Acceptor P3->P4

Fig 1. Pharmacophore mapping of the 3-(4-methylphenoxy)propyl sulfonamide scaffold.

Reaction Optimization & Causality

The synthesis of sulfonamides via the nucleophilic attack of amines on sulfonyl chlorides in the presence of a base is the most robust and widely utilized methodology in both discovery and process chemistry[3]. However, the primary mode of failure in these reactions is the competing hydrolysis of the sulfonyl chloride by adventitious water.

Table 2: Quantitative Optimization of Sulfonylation Conditions
Solvent SystemBase (Equivalents)Temperature ProfileCompeting HydrolysisIsolated Yield
DCM (Anhydrous) DIPEA (2.0 eq) 0°C RT < 5% 85 - 95%
THFPyridine (2.0 eq)RT10 - 15%70 - 80%
DMFK₂CO₃ (3.0 eq)60°C> 30%< 50%
Water/DCM (Biphasic)NaOH (2.5 eq)0°C15 - 20%65 - 75%

Causality of the Optimal Condition: Anhydrous Dichloromethane (DCM) is chosen because it lacks nucleophilicity and does not coordinate water. N,N-Diisopropylethylamine (DIPEA) is utilized over weaker bases because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to prevent protonation of the starting amine. Initiating the reaction at 0°C suppresses the exothermic degradation of the electrophile and minimizes bis-sulfonylation of primary amines.

Standardized Synthetic Protocols

The following protocol details the generation of a sulfonamide library. Every step is designed as a self-validating system to ensure high-fidelity data during structure-activity relationship (SAR) campaigns.

Workflow A 3-(4-Methylphenoxy)propane -1-sulfonyl chloride C Reaction Hub DCM, DIPEA (2.0 eq) 0°C u2192 RT, 2-4h A->C B Amine Nucleophile (1.1 eq) B->C D Crude Sulfonamide Mixture C->D Nucleophilic Substitution E Aqueous Workup (1N HCl wash) D->E Quench & Extract F Purified Product (>95% Purity) E->F Flash Chromatography

Fig 2. Standardized high-throughput synthetic workflow for sulfonamide library generation.

Protocol: Parallel Synthesis of Sulfonamides (1.0 mmol scale)

Reagents Required:

  • 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (1.0 eq, 248.7 mg)

  • Primary or Secondary Amine (1.1 eq)

  • DIPEA (2.0 eq, ~348 µL)

  • Anhydrous DCM (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in 3.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling prevents the rapid, exothermic generation of localized heat which can drive the degradation of the sulfonyl chloride.

  • Electrophile Addition: Dissolve the 3-(4-methylphenoxy)propane-1-sulfonyl chloride (1.0 eq) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 5 minutes. Rationale: Dropwise addition maintains a stoichiometric excess of the amine relative to the active electrophile, favoring mono-sulfonylation.

  • Reaction Evolution: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validation (The Methanol-Quench LC-MS Method): To definitively confirm the consumption of the sulfonyl chloride without relying on ambiguous TLC stains, withdraw a 5 µL aliquot of the reaction mixture. Dilute it into 100 µL of LC-MS grade methanol containing 1% triethylamine.

    • Diagnostic Logic: The methanol rapidly reacts with any unreacted sulfonyl chloride to form the methyl sulfonate ester ( m/z [M+H]⁺ 245.1). If the LC-MS trace shows the absence of this ester mass and the presence of the desired sulfonamide mass, the reaction is complete.

  • Workup: Dilute the reaction with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1N aqueous HCl (15 mL) to remove excess amine and DIPEA, followed by saturated aqueous NaHCO₃ (15 mL) to neutralize acidic byproducts, and finally brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Case Studies & Application Areas

Sulfonyl chlorides are common substrates that react with aryl or alkyl amines to afford corresponding sulfonamides, supporting hit-to-lead and lead-optimization programs[2]. The specific 3-(4-methylphenoxy)propyl tail has proven highly effective in several therapeutic arenas:

  • Chemokine Receptor (CCR) Modulators: Aryloxypropyl moieties have been extensively utilized in medicinal chemistry, appearing prominently in patents for chemokine receptor (CCR4 and CCR5) modulators[4]. The flexible ether linkage allows the p-tolyl group to navigate the complex transmembrane binding pockets of these GPCRs.

  • Carbonic Anhydrase (CA) Inhibitors: When 3-(4-methylphenoxy)propane-1-sulfonyl chloride is reacted with ammonia or hydrazine, the resulting primary sulfonamides act as potent, classical inhibitors of metalloenzymes like Carbonic Anhydrase IX (a validated oncology target). The lipophilic tail enhances isoform selectivity by interacting with the hydrophobic sub-pockets adjacent to the zinc-binding site.

References

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B URL: [Link][1]

  • Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link][3]

  • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link][2]

  • Title: JP2006525999A5 / Sulfonamide compounds that modulate chemokine receptor activity Source: Google Patents URL: [4]

Sources

Application

Application Note: Synthesis of Sulfonate Esters from 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Executive Summary The synthesis of sulfonate esters from alcohols is a fundamental transformation in medicinal chemistry, providing excellent leaving groups for subsequent nucleophilic substitutions or acting as stable p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sulfonate esters from alcohols is a fundamental transformation in medicinal chemistry, providing excellent leaving groups for subsequent nucleophilic substitutions or acting as stable prodrug moieties. 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018548-82-7) is a specialized bifunctional building block (1)[1]. Its aryloxypropyl chain imparts tailored lipophilicity and steric bulk, making it highly valuable for modifying active pharmaceutical ingredients (APIs). This application note details the optimized, self-validating protocol for the esterification of this specific sulfonyl chloride, emphasizing mechanistic control to maximize yields and purity.

Mechanistic Rationale & Pathway Dynamics

The conversion of an alcohol to a sulfonate ester using a sulfonyl chloride requires an amine base to neutralize the resulting hydrogen chloride and drive the reaction forward (2)[2]. However, the choice of base and temperature dictates the dominant reaction pathway:

  • Nucleophilic Catalysis (Dominant Pathway): The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) accelerates the reaction. DMAP is a superior nucleophile compared to the alcohol; it attacks the S(VI) center of the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. The alcohol subsequently attacks this intermediate, regenerating the DMAP catalyst.

  • The Sulfene Pathway (Competing Mechanism): Because 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is an alkyl sulfonyl chloride (possessing α-protons adjacent to the sulfonyl group), an E1cB-like elimination can occur. Strong Brønsted bases like Triethylamine (TEA) can deprotonate the α-carbon, expelling chloride to form a highly reactive sulfene intermediate ( R−CH=SO2​ ). While alcohols can trap sulfenes to form the desired ester, sulfenes are highly prone to side reactions, including oligomerization and rapid hydrolysis (3)[3].

Causality in Reaction Design:

  • Temperature Control (0 °C): Initiating the reaction at 0 °C suppresses the activation energy required for sulfene oligomerization and controls the exothermic nature of the nucleophilic attack (2)[2].

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is utilized because it is aprotic and non-nucleophilic, preventing competitive hydrolysis of the sulfonyl chloride or sulfene intermediates.

Pathway Visualization

Mechanism SCl 3-(4-Methylphenoxy)propane- 1-sulfonyl chloride Intermediate Sulfonylpyridinium Intermediate SCl->Intermediate + DMAP (Nucleophilic) Sulfene Sulfene Intermediate (Side Pathway) SCl->Sulfene + TEA (E1cB Elimination) DMAP DMAP Catalyst TEA TEA Base Product Sulfonate Ester Target Intermediate->Product + R-OH Sulfene->Product + R-OH Alcohol Alcohol (R-OH)

Fig 1. Mechanistic pathways for 3-(4-Methylphenoxy)propane-1-sulfonyl chloride esterification.

Standardized Experimental Protocol

This protocol is designed as a self-validating system; the visual and physical cues (dissolution, salt precipitation, TLC progression) serve as built-in quality control checkpoints to ensure operational success (2)[2].

Materials Required
  • Substrate: Target Alcohol (1.0 eq, 1.0 mmol)

  • Reagent: 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (1.2 eq, 1.2 mmol)

  • Bases: Triethylamine (TEA) (1.5 eq, 1.5 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.1 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Quench/Wash: Saturated aqueous NaHCO3​ , 1M HCl, Brine.

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Add the target alcohol (1.0 mmol) to the flask, followed by 4.0 mL of anhydrous DCM. Stir until completely dissolved.

  • Base Addition: Inject TEA (1.5 mmol) and add solid DMAP (0.1 mmol) to the reaction mixture. The solution should remain clear.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes.

  • Reagent Addition: Dissolve 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (1.2 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump or dropping funnel.

    • Self-Validation Check: A slight white precipitate (TEA·HCl salt) will begin to form, indicating the reaction is successfully proceeding.

  • Propagation: Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours (4)[4]. Monitor reaction completion via TLC (typically using a Hexane/Ethyl Acetate eluent system).

  • Quenching: Once the alcohol is consumed, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes to neutralize any unreacted sulfonyl chloride.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 5 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with cold 1M HCl (5 mL) to remove residual TEA and DMAP, followed by a brine wash (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Isolation: Purify the crude sulfonate ester via flash column chromatography if trace impurities remain.

Quantitative Reaction Parameters & Optimization

The steric and electronic nature of the alcohol significantly impacts the kinetics of the sulfonylation. The following table summarizes optimized parameter adjustments based on substrate class to ensure high conversion rates.

Substrate TypeSulfonyl Chloride Eq.Base SystemTemp (°C)Time (h)Expected Yield (%)
Primary Alcohol 1.1 - 1.2TEA (1.5 eq) + DMAP (0.05 eq)0 to RT2 - 485 - 95
Secondary Alcohol 1.3 - 1.5TEA (2.0 eq) + DMAP (0.1 eq)0 to RT4 - 1270 - 85
Phenolic Substrate 1.2TEA (1.5 eq) + DMAP (0.1 eq)0 to RT2 - 680 - 90
Sterically Hindered 1.5 - 2.0Pyridine (solvent) + DMAP (0.2 eq)0 to 4012 - 2450 - 75

Optimization Insight: For sterically hindered secondary or tertiary alcohols, substituting TEA/DCM with neat Pyridine as both the base and solvent can drive the equilibrium forward by maximizing the concentration of the reactive intermediate.

References

  • Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols Source: Benchchem URL
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL
  • 1341795-95-6 | 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride (CAS Reference: 1018548-82-7)
  • Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols (Extended Protocol)

Sources

Method

Application Note: A Guide to the Scale-Up Synthesis of N-Substituted Sulfonamides

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Industrial Significance and Challenges of Sulfonamide Synthesis N-substituted sulfonamides are integral to a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Industrial Significance and Challenges of Sulfonamide Synthesis

N-substituted sulfonamides are integral to a multitude of commercial drugs, exhibiting properties ranging from antibacterial to anticancer and anti-inflammatory activities.[3][4] Their synthesis is a frequent task in medicinal chemistry and a critical process in active pharmaceutical ingredient (API) manufacturing.[5] The most common synthetic route involves the coupling of a sulfonyl chloride with a primary or secondary amine.[2][6]

However, scaling this seemingly straightforward reaction presents numerous hurdles:

  • Reaction Kinetics and Heat Management: The formation of the S-N bond is often exothermic. What is easily managed in a laboratory flask can become a significant safety hazard in a large reactor, potentially leading to temperature gradients, increased impurity formation, and thermal runaway reactions.[7]

  • Mixing and Mass Transfer: Achieving homogeneous mixing is more complex in large vessels, which can directly affect reaction rates and lead to localized excesses of reagents, promoting side reactions.[7]

  • Impurity Profile Control: The types and quantities of impurities can change dramatically with scale due to longer reaction times, temperature fluctuations, and variations in raw material quality.[7]

  • Handling of Hazardous Materials: The use of corrosive and toxic reagents like sulfonyl chlorides and chlorosulfonic acid requires stringent engineering controls and personal protective equipment (PPE) at scale.[7][8]

This guide aims to provide the expertise and practical insights necessary to navigate these challenges successfully.

Strategic Considerations for Scale-Up Synthesis

Synthetic Route Selection

While numerous methods exist for sulfonamide synthesis, the classical approach of reacting a sulfonyl chloride with an amine remains the most utilized in industrial settings due to its reliability and the wide availability of starting materials.[8][9]

  • Classical Route (Sulfonyl Chloride + Amine): This is the workhorse method. Its primary limitation involves the stability and availability of the sulfonyl chloride precursor, which can be moisture-sensitive and require hazardous reagents like chlorosulfonic acid for its preparation.[9][10]

  • Alternative Modern Routes: For substrates incompatible with harsh conditions, alternative methods are gaining traction. These include:

    • Coupling with Sulfonyl Fluorides: Sulfonyl fluorides offer greater stability than their chloride counterparts but often require activation with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], to achieve efficient reaction.[11]

    • Electrochemical Synthesis: This emerging green chemistry approach enables the direct coupling of thiols and amines under mild conditions, avoiding harsh reagents and catalysts.[6][13]

For the purpose of this guide, we will focus on the scale-up of the most common industrial method: the reaction of a pre-formed sulfonyl chloride with an amine.

General Synthetic Workflow

The overall process can be visualized as a multi-stage workflow, where control at each step is critical for the success of the final product.

cluster_prep Preparation & Staging cluster_reaction Synthesis cluster_downstream Downstream Processing RawMaterials Raw Material QC (Amine, Sulfonyl Chloride, Base, Solvent) ReactorPrep Reactor Preparation (Clean, Dry, Inert) Charge Reagent Charging (Solvent, Amine, Base) Addition Controlled Addition of Sulfonyl Chloride Charge->Addition Reaction Reaction & Monitoring (Temperature Control, IPC via HPLC/TLC) Addition->Reaction Workup Quench & Phase Separation Reaction->Workup Purification Purification (Recrystallization / Reslurry) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalQC Final Product QC (Purity, Identity, Residual Solvents) Drying->FinalQC

Caption: High-level workflow for N-substituted sulfonamide synthesis.

Detailed Protocol: Scale-Up Synthesis of N-(4-methoxyphenyl)benzenesulfonamide

This protocol describes a representative process for the synthesis of an N-aryl sulfonamide at a 10 L reactor scale.

Materials & Equipment:

  • 10 L Glass-Lined Reactor with overhead agitation, temperature control unit (heating/cooling), reflux condenser, and nitrogen inlet.

  • Addition vessel for controlled liquid addition.

  • Appropriate glassware, filtration equipment (e.g., Nutsche filter), and vacuum oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, and acid-resistant apron.

Reagents:

  • 4-Methoxyaniline (p-Anisidine): 615 g (5.0 mol, 1.0 equiv)

  • Benzenesulfonyl Chloride: 927 g (5.25 mol, 1.05 equiv)

  • Pyridine (Base): 435 g (5.5 mol, 1.1 equiv)

  • Toluene (Solvent): 5 L

  • Hydrochloric Acid (2M aq.): For work-up

  • Saturated Sodium Bicarbonate Solution: For work-up

  • Brine: For work-up

  • Ethanol: For recrystallization

Procedure:

Step 1: Reaction Setup and Reagent Charging

  • Ensure the 10 L reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with Toluene (5 L), 4-Methoxyaniline (615 g), and Pyridine (435 g).

  • Start agitation and cool the reactor contents to 0-5 °C using the temperature control unit.

Causality: Executing the reaction at a low temperature is critical to control the initial exotherm upon addition of the highly reactive benzenesulfonyl chloride, minimizing the formation of thermal degradation products and other impurities.[7] Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Step 2: Sulfonyl Chloride Addition and Reaction

  • Slowly add the Benzenesulfonyl Chloride (927 g) to the reactor via the addition vessel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • Monitor the reaction for completion by taking a sample and analyzing via HPLC or TLC to confirm the disappearance of the 4-methoxyaniline starting material.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to 10-15 °C.

  • Slowly add 2M HCl (2.5 L) to quench the reaction and neutralize the excess pyridine. The pyridine hydrochloride salt will partition into the aqueous layer.

  • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer sequentially with Saturated Sodium Bicarbonate solution (2 L) and Brine (2 L).

  • Concentrate the organic (toluene) layer under reduced pressure to approximately one-third of its original volume to initiate precipitation of the product.

Step 4: Purification by Recrystallization

  • Cool the concentrated slurry to 0-5 °C and hold for at least 2 hours to maximize product crystallization.

  • Isolate the solid product by filtration using a Nutsche filter. Wash the filter cake with cold toluene (2 x 500 mL).

  • Transfer the crude solid to a clean reactor and add Ethanol (approx. 3-4 L, or until dissolved at reflux).

  • Heat the mixture to reflux (approx. 78 °C) until all solids are dissolved.

  • Perform a hot filtration if any insoluble matter is present.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C and hold for 2-4 hours to ensure complete crystallization.

  • Filter the purified product, wash the cake with cold ethanol (2 x 250 mL).

Causality: Slow, controlled cooling during recrystallization is essential for forming a pure, easily filterable crystalline product.[7] Rapid crashing out of the solid can trap impurities and result in fine particles that are difficult to handle.

Step 5: Drying and Final Analysis

  • Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analyze the final product for identity (NMR, MS), purity (HPLC), melting point, and residual solvents (GC).

Process Optimization & Troubleshooting

Successful scale-up relies on a deep understanding of critical process parameters (CPPs).

Critical Process Parameter Summary
ParameterRecommended RangeImpact on Process
Reagent Stoichiometry Sulfonyl Chloride: 1.02-1.10 equivBase: 1.05-1.20 equivA slight excess of sulfonyl chloride ensures complete conversion of the limiting amine. Excess base is needed to neutralize all generated HCl.
Addition Temperature 0-10 °CCrucial for controlling the exotherm and minimizing impurity formation.[7]
Reaction Temperature 20-30 °CAffects reaction rate. Higher temperatures may increase byproduct formation.
Reaction Time 4-8 hoursMust be sufficient for complete conversion, as determined by in-process controls (IPCs).
Crystallization Cooling Rate 5-10 °C / hourA slow cooling rate promotes the growth of larger, purer crystals, which are easier to filter and dry.[7]
Troubleshooting Guide for Scale-Up Issues

Problem Problem Observed LowYield Low Yield Problem->LowYield HighImpurity High Impurity Problem->HighImpurity PoorCrystal Poor Crystallization / Filtration Issues Problem->PoorCrystal Cause1 Incomplete Reaction? LowYield->Cause1 Check IPCs Cause3 Side Reactions? HighImpurity->Cause3 Analyze byproducts Cause5 Cooling Too Fast? PoorCrystal->Cause5 Review batch record Cause2 Product Loss During Work-up? Cause1->Cause2 No Solution1 Solution: Increase reaction time/temp. Check reagent stoichiometry/quality. Cause1->Solution1 Yes Solution2 Solution: Optimize extraction pH. Minimize transfers. Cause2->Solution2 Yes Cause4 Poor Mixing? Cause3->Cause4 No Solution3 Solution: Lower reaction temp. Improve addition control. Cause3->Solution3 Yes Solution4 Solution: Increase agitation speed. Evaluate impeller design. Cause4->Solution4 Yes Cause6 Wrong Solvent? Cause5->Cause6 No Solution5 Solution: Implement controlled cooling profile. Cause5->Solution5 Yes Solution6 Solution: Screen alternative recrystallization solvents. Cause6->Solution6 Yes

Caption: A decision tree for troubleshooting common scale-up issues.

Conclusion

The successful scale-up of N-substituted sulfonamide synthesis is a multi-faceted challenge that extends beyond simple stoichiometric scaling. It requires a holistic approach encompassing careful route selection, rigorous control over process parameters, and a proactive safety-first mindset. By understanding the underlying chemical and physical principles that govern the process at scale—particularly thermal management, mixing dynamics, and crystallization—researchers and drug development professionals can develop robust, safe, and economically viable manufacturing processes for this vital class of molecules.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem. [URL: provided in search results]
  • Patel, D., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2250269]
  • Gava, M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00710]
  • Wang, Y., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [URL: https://www.darcyandroy.com/index.php/JET/article/view/287]
  • Wang, Y., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [URL: https://www.darcyandroy.com/index.php/JET/article/view/287]
  • Pathare, R. S., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00047]
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit5/174.shtm]
  • Sperry, J. B., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01612]
  • Tsai, A. S., et al. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Synfacts. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0035-1561726]
  • BenchChem. (n.d.). The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide. Benchchem. [URL: provided in search results]
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10636831/]
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7726593/]
  • Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. [URL: https://www.domainex.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37954157/]
  • Li, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-00000171]
  • TCI AMERICA. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/new-reagent-for-synthesis-of-primary-sulfonamides-tbuonso]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sulfonamide-synthesis-s-n-coupling.shtm]
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11382434/]
  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7946223/]
  • Li, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [URL: https://www.researchgate.
  • Page, M. J., & Willis, M. C. (2020). Synthetic approaches and applications of sulfonimidates. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01191f]
  • Stolte, S., et al. (2014). Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment. MDPI. [URL: https://www.mdpi.com/1422-0067/15/4/5793]
  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem. [URL: provided in search results]
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03505]

Sources

Application

Application Note: Photocatalytic Late-Stage C(sp³)–H Fluorination of Pyrazole-Based Agrochemical Scaffolds in Continuous Flow

Prepared by: Senior Application Scientist, Agrochemical Process Development Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Discovery Scientists Introduction and Strategic Rationale The incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Agrochemical Process Development Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Discovery Scientists

Introduction and Strategic Rationale

The incorporation of fluorine into agrochemical active ingredients is a cornerstone of modern crop protection design. Currently, approximately 30% of commercial agrochemicals contain at least one fluorine atom, a modification strategically employed to enhance lipophilicity, increase metabolic stability, and improve target binding affinity[1]. However, traditional fluorination methods often require pre-functionalized building blocks or harsh, early-stage fluorinating reagents (e.g., DAST, HF), which limit structural diversification during lead optimization.

To accelerate structure-activity relationship (SAR) studies, late-stage C–H functionalization has emerged as a transformative approach, allowing chemists to directly modify complex, pre-assembled molecular frameworks[2]. Specifically, the emergence of modern photocatalysis enables the use of low-energy visible light to achieve previously unattainable regio- and chemoselectivities under exceptionally mild conditions[3].

While batch photocatalysis is effective at the discovery scale, it suffers from severe scalability limitations due to the Beer-Lambert law; light penetration drops exponentially as reactor volume increases. By transitioning this chemistry to a continuous flow microreactor , we achieve uniform photon flux, precise temperature control, and enhanced safety when handling reactive radical intermediates[4][5]. This application note details a robust, self-validating protocol for the late-stage C(sp³)–H fluorination of pyrazole-based scaffolds—a ubiquitous motif in modern fungicides and herbicides—using a synergistic photoredox/Hydrogen Atom Transfer (HAT) catalytic system in continuous flow.

Mechanistic Causality: Synergistic Photoredox and HAT Catalysis

To achieve selective C(sp³)–H fluorination without transition metals, we utilize an organic acridinium salt (Mes-Acr⁺) as the photoredox catalyst and quinuclidine as the HAT co-catalyst[2].

The Causality of the Catalytic Cycle:

  • Excitation & SET: Visible light (450 nm) excites Mes-Acr⁺ to a highly oxidizing excited state (Mes-Acr⁺*). This excited species undergoes a Single Electron Transfer (SET) with quinuclidine, generating a highly reactive quinuclidine radical cation and the reduced acridine radical (Mes-Acr•).

  • Hydrogen Atom Transfer (HAT): The electrophilic quinuclidine radical cation selectively abstracts a hydrogen atom from a sterically accessible, electron-rich C(sp³)–H bond on the agrochemical scaffold (e.g., an alkyl substituent on a pyrazole ring). We choose quinuclidine because its rigid, bicyclic structure prevents rapid decomposition of the radical cation, ensuring efficient HAT.

  • Fluorine Transfer: The resulting carbon-centered radical (R•) rapidly reacts with an electrophilic fluorine source (Selectfluor), yielding the desired fluorinated product and a Selectfluor radical cation.

  • Catalyst Regeneration: The Selectfluor radical cation (or a derived species) oxidizes the Mes-Acr• back to the ground-state Mes-Acr⁺, closing the photoredox cycle.

Mechanism PC Mes-Acr⁺ (Ground State) PC_star Mes-Acr⁺* (Excited State) PC->PC_star 450 nm LED PC_red Mes-Acr• (Reduced) PC_star->PC_red SET from HAT Fluorine Selectfluor PC_red->Fluorine SET HAT Quinuclidine (HAT Precursor) HAT_rad Quinuclidine•⁺ (Active HAT) HAT->HAT_rad -e⁻ Substrate Agrochemical (R-H) HAT_rad->Substrate HAT Radical Alkyl Radical (R•) Substrate->Radical -H• Radical->Fluorine F-Transfer Fluorine->PC -e⁻ (Regeneration) Product Fluorinated Product (R-F) Fluorine->Product +F•

Synergistic Photoredox and HAT catalytic cycle for late-stage C-H fluorination.

Continuous Flow Reactor Design and Self-Validating Setup

To translate this mechanism into a scalable process, the reaction is deployed in a continuous flow assembly. Flow chemistry is particularly advantageous here because it enables the safe handling of reactive species and maximizes light irradiation efficiency[4].

Self-Validating System Integration: A critical failure mode in photoredox flow chemistry is catalyst bleaching or precipitation of the Selectfluor byproducts, which can cause reactor fouling. To make this protocol self-validating, an in-line UV-Vis flow cell is integrated post-reactor. The system continuously monitors the absorbance of the Mes-Acr⁺ catalyst at 430 nm. If absorbance drops below a predefined threshold (indicating catalyst degradation) or pressure spikes at the Back Pressure Regulator (indicating fouling), the system automatically diverts the output to a waste stream and alerts the operator, ensuring only high-quality product is collected.

FlowSetup SyringeA Pump A: Agrochemical + Mes-Acr⁺ (in MeCN) Mixer T-Mixer (High Turbulence) SyringeA->Mixer SyringeB Pump B: Selectfluor + Quinuclidine (in MeCN/H₂O) SyringeB->Mixer Reactor Photochemical Reactor (PFA Coil, 1mm ID, 450 nm) Mixer->Reactor BPR Back Pressure Regulator (75 psi) Reactor->BPR Inline In-line UV-Vis (Self-Validation Check) BPR->Inline Collection Product Collection / Waste Diversion Inline->Collection

Continuous flow reactor setup with integrated in-line UV-Vis process monitoring.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Substrate: Pyrazole-based agrochemical scaffold (e.g., a Bixafen or Fluxapyroxad des-fluoro analog).

  • Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr⁺ BF₄⁻) (2 mol%).

  • HAT Catalyst: Quinuclidine (20 mol%).

  • Fluorinating Agent: Selectfluor (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) / Deionized Water (9:1 v/v). Note: Water is critical to ensure complete solubility of Selectfluor and prevent reactor fouling.

Step 1: Stock Solution Preparation
  • Solution A (Substrate + Photocatalyst): In a volumetric flask, dissolve the pyrazole substrate (0.2 M) and Mes-Acr⁺ BF₄⁻ (0.004 M) in anhydrous MeCN. Degas by sparging with dry N₂ for 15 minutes.

  • Solution B (Reagents): In a separate flask, dissolve Selectfluor (0.3 M) and quinuclidine (0.04 M) in a 9:1 mixture of MeCN/H₂O. Degas via sonication under vacuum for 5 minutes, then backfill with N₂.

Step 2: Reactor Priming & Equilibration
  • Equip two high-performance liquid chromatography (HPLC) pumps with the respective solvent lines.

  • Connect the pumps to a PEEK T-mixer (0.5 mm ID), which feeds into a 10 mL Perfluoroalkoxy alkane (PFA) tubing reactor coil (1.0 mm ID).

  • Prime the system with pure MeCN at a combined flow rate of 1.0 mL/min to clear any air bubbles.

  • Set the Back Pressure Regulator (BPR) to 75 psi to keep dissolved gases in solution and prevent outgassing from localized heating.

Step 3: Steady-State Operation
  • Set Pump A and Pump B to a flow rate of 0.25 mL/min each (Combined flow = 0.5 mL/min). This achieves a residence time of 20 minutes in the 10 mL reactor.

  • Turn on the 450 nm LED array (irradiance ~40 mW/cm²). Ensure active cooling (e.g., a fan or cooling block) maintains the reactor temperature at 25 °C.

  • Monitor the in-line UV-Vis spectrometer. Wait for 2.5 reactor volumes (50 minutes) for the system to reach steady-state. The absorbance at 430 nm should stabilize.

  • Once steady-state is validated, begin collecting the product stream.

Step 4: Workup and Isolation
  • Quench the collected reaction mixture by washing with saturated aqueous Na₂S₂O₃ to neutralize any residual reactive oxidants.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Batch vs. Flow Performance

The transition from batch to continuous flow dramatically improves both the yield and the Space-Time Yield (STY) of the fluorination process across various agrochemical scaffolds.

Substrate TypeReaction ModeResidence / Reaction TimeConversion (%)Isolated Yield (%)Regioselectivity (1°:2°:3°)Space-Time Yield (g/h/L)
Pyrazole Alkyl Chain Batch18 Hours72%61%>95% (3° C-H)0.8
Pyrazole Alkyl Chain Flow 20 Minutes >99% 88% >95% (3° C-H) 42.5
Pyridine Derivative Batch24 Hours55%42%80:20 (2° vs 1°)0.4
Pyridine Derivative Flow 20 Minutes 94% 79% 85:15 (2° vs 1°) 38.1
Triazole Scaffold Batch18 Hours68%54%>99% (Benzylic)0.7
Triazole Scaffold Flow 20 Minutes >99% 91% >99% (Benzylic) 45.2

Table 1: Comparative performance metrics for the late-stage fluorination of agrochemical scaffolds. Flow conditions consistently out-perform batch due to optimal photon penetration and rapid mixing.

Troubleshooting and Causality Analysis

  • Issue: Reactor fouling and pressure spikes at the BPR.

    • Causality: Selectfluor is consumed to form triethylenediamine (TEDA) derivatives, which have poor solubility in pure MeCN, leading to precipitation.

    • Solution: The protocol specifically incorporates 10% v/v H₂O in Solution B. Water acts as a highly effective solubilizer for the TEDA byproducts without quenching the quinuclidine radical cation.

  • Issue: Low conversion / Catalyst bleaching (indicated by a drop in in-line UV-Vis absorbance).

    • Causality: Over-irradiation or presence of oxygen. O₂ is an excellent radical scavenger and will quench the Mes-Acr⁺* excited state, leading to the formation of reactive oxygen species that degrade the organic dye.

    • Solution: Ensure rigorous degassing (sparging + sonication) prior to pumping. If bleaching persists, slightly increase the flow rate to reduce residence time and prevent over-irradiation.

References

  • Photocatalytic Late-Stage C–H Functionalization | Chemical Reviews Source: ACS Publications URL:[Link]

  • Pioneering Metal-Free Late-Stage C-H Functionalization Using Acridinium Salt Photocatalysis Source: IRIS / Università degli Studi di Cagliari URL:[Link]

  • Late-Stage Fluorination: From Fundamentals to Application Source: ACS Publications / PubMed Central URL:[Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines Source: PubMed Central (NIH) URL:[Link]

  • A Comment on Continuous Flow Technologies within the Agrochemical Industry Source: University of Cambridge URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Welcome to the technical support center for the purification of 3-(4-methylphenoxy)propane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-methylphenoxy)propane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this versatile synthetic intermediate.

Understanding the Core Challenge: Stability of the Sulfonyl Chloride Functional Group

The primary challenge in handling and purifying 3-(4-methylphenoxy)propane-1-sulfonyl chloride, like most sulfonyl chlorides, is its inherent reactivity, particularly its susceptibility to hydrolysis.[1] Contact with water, including atmospheric moisture, can lead to the formation of the corresponding 3-(4-methylphenoxy)propane-1-sulfonic acid. This is often the main impurity that needs to be removed.[1] Therefore, all purification strategies must be designed to minimize exposure to water and employ anhydrous conditions wherever possible.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 3-(4-methylphenoxy)propane-1-sulfonyl chloride in a question-and-answer format, providing explanations and actionable solutions.

FAQ 1: My crude product is an oil/gummy solid and I'm unsure how to proceed with purification. What is the first step?

Answer: An oily or gummy consistency in your crude product often indicates the presence of residual solvent or impurities that are depressing the melting point. The first step is to attempt to solidify the product. This can often be achieved by trituration with a non-polar solvent in which the desired product has low solubility.

Recommended Protocol: Trituration

  • Place the crude oil/gummy solid in a flask.

  • Add a small amount of a cold, non-polar solvent such as hexanes or petroleum ether.

  • Stir the mixture vigorously with a spatula, breaking up the gummy material.

  • If the material solidifies, continue to stir for 15-30 minutes to wash away soluble impurities.

  • Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

If trituration fails to produce a solid, it is likely that a significant amount of impurities are present, and a more rigorous purification method like column chromatography will be necessary.

FAQ 2: I've isolated a solid, but my NMR/LC-MS analysis shows the presence of the corresponding sulfonic acid. How can I remove it?

Answer: The presence of 3-(4-methylphenoxy)propane-1-sulfonic acid is the most common impurity due to hydrolysis.[1] Fortunately, its acidic nature allows for its removal through a carefully executed aqueous workup or by recrystallization from an appropriate solvent system.

Method 1: Aqueous Workup (Liquid-Liquid Extraction)

This method is most effective when performed promptly after the reaction and before extensive hydrolysis has occurred. The principle is to use a biphasic system to separate the organic-soluble sulfonyl chloride from the water-soluble sulfonic acid.

Experimental Protocol: Aqueous Workup

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with cold, saturated sodium bicarbonate solution. This will deprotonate the sulfonic acid, forming the water-soluble sulfonate salt. Caution: CO2 evolution may occur. Vent the separatory funnel frequently.

  • Separate the aqueous layer.

  • Wash the organic layer sequentially with cold water and then with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.[2][3]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified sulfonyl chloride.

Method 2: Recrystallization

Recrystallization is an effective method for purifying solid sulfonyl chlorides. The key is to select a solvent or solvent system in which the sulfonyl chloride has high solubility at elevated temperatures and low solubility at room temperature, while the sulfonic acid impurity remains in the mother liquor.

Recommended Solvent Systems for Sulfonyl Chlorides:

While the optimal solvent for 3-(4-methylphenoxy)propane-1-sulfonyl chloride may require some experimentation, good starting points for analogous compounds include:

Solvent SystemRationale
Hexanes/TetrahydrofuranA non-polar/polar aprotic mixture that can provide a good solubility gradient.[4]
Ethanol/WaterA polar protic/aqueous system where the sulfonyl chloride is less soluble in the presence of water, especially upon cooling.[5]
Toluene/HexanesA mixture of aromatic and aliphatic hydrocarbons that can be effective for compounds with aromatic moieties.[6]

Experimental Protocol: Recrystallization

  • In a flask, dissolve the crude solid in a minimum amount of the chosen hot solvent (or the more soluble solvent of a binary system).

  • If using a two-solvent system, add the second (less soluble) solvent dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the first solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

FAQ 3: My product appears pure by NMR, but it's a colored oil. How can I decolorize it without causing decomposition?

Answer: Colored impurities are common in organic synthesis. For sulfonyl chlorides, it's crucial to use a decolorization method that does not introduce water or reactive nucleophiles.

Method 1: Activated Charcoal Treatment

Activated charcoal is effective at adsorbing colored impurities.

  • Dissolve the crude product in a minimal amount of a dry, inert solvent (e.g., dichloromethane or toluene).

  • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the charcoal.

  • Concentrate the filtrate under reduced pressure.

Method 2: Column Chromatography

If simple charcoal treatment is ineffective, flash column chromatography is a powerful purification technique.

FAQ 4: I need to use column chromatography. What are the recommended conditions?

Answer: Flash column chromatography is an excellent method for purifying sulfonyl chlorides when other methods fail or when multiple impurities are present. The key is to use anhydrous solvents and to run the column relatively quickly to minimize on-column hydrolysis.

Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica GelA versatile and common stationary phase for a wide range of organic compounds.[7][8][9]
Eluent System Hexanes/Ethyl Acetate or Dichloromethane/HexanesStart with a low polarity mixture (e.g., 9:1 Hexanes/Ethyl Acetate) and gradually increase the polarity based on TLC analysis.[4][10]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder can then be carefully added to the top of the column. This technique often provides better resolution than wet loading.[7]

Experimental Protocol: Flash Column Chromatography

  • Pack a column with silica gel using the chosen eluent system.

  • Dry load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified 3-(4-methylphenoxy)propane-1-sulfonyl chloride.

Purification Workflow Diagram

The following diagram illustrates a logical workflow for the purification of crude 3-(4-methylphenoxy)propane-1-sulfonyl chloride.

Purification_Workflow cluster_0 Initial State cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude_Product Crude 3-(4-Methylphenoxy)propane-1-sulfonyl chloride Aqueous_Workup Aqueous Workup (to remove sulfonic acid) Crude_Product->Aqueous_Workup If sulfonic acid is present Recrystallization Recrystallization Crude_Product->Recrystallization If solid and requires further purification Aqueous_Workup->Recrystallization Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography If impurities remain Recrystallization->Column_Chromatography If impurities remain Pure_Product Pure Product Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: Decision tree for the purification of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride.

References

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - EP 0583960 A2. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylphenoxy)benzenesulphonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.

Sources

Optimization

Technical Support Center: Navigating the Moisture Sensitivity of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Introduction: 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a key reagent for introducing the 3-(4-methylphenoxy)propylsulfonyl moiety in synthetic chemistry. However, its utility is intrinsically linked to its high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a key reagent for introducing the 3-(4-methylphenoxy)propylsulfonyl moiety in synthetic chemistry. However, its utility is intrinsically linked to its high sensitivity to moisture. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to effectively manage this reactivity, ensuring experimental success and reproducibility.

Part 1: CORE DIRECTIVE - Troubleshooting Guide

The primary failure mode in reactions involving 3-(4-methylphenoxy)propane-1-sulfonyl chloride is its hydrolysis, which can occur during storage or the reaction setup. This leads to the formation of the corresponding and often unreactive sulfonic acid, resulting in low or no yield of the desired product.

Issue: Reaction Failure or Significantly Low Yield

If you are experiencing poor outcomes in your sulfonylation reaction, it is crucial to systematically investigate potential sources of moisture contamination.

Troubleshooting Workflow:

Caption: A step-by-step guide to troubleshooting low-yield sulfonylation reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality Assessment: Before troubleshooting other parameters, verify the integrity of your 3-(4-methylphenoxy)propane-1-sulfonyl chloride. Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid.[1][2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: An ¹H NMR spectrum can reveal the presence of the sulfonic acid impurity. The sulfonic acid proton typically appears as a broad singlet at a downfield chemical shift.

    • Titrimetric Analysis: A simple titration can determine the overall purity of the sulfonyl chloride by reacting it with a nucleophile and titrating the acid produced.[3]

  • Solvent and Reagent Anhydrousness: The presence of water in your solvent or other reagents is a common cause of sulfonyl chloride hydrolysis.[4]

    • Use Freshly Opened Solvents: Always use a new bottle of anhydrous solvent or a solvent from a purification system.

    • Proper Storage: Ensure all reagents are stored in a desiccator or under an inert atmosphere to prevent moisture absorption.[1]

  • Glassware and Apparatus: Inadequately dried glassware is a frequent source of moisture.

    • Oven-Drying: All glassware should be oven-dried at >120°C for several hours and cooled in a desiccator.

    • Flame-Drying: For highly sensitive reactions, flame-dry the assembled apparatus under a stream of inert gas just before use.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is critical.

    • Nitrogen or Argon: Use a positive pressure of a dry, inert gas like nitrogen or argon.

    • Proper Technique: Employ techniques such as using a Schlenk line or a glovebox for the most sensitive applications.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - FAQs

Q1: What are the visual cues of 3-(4-methylphenoxy)propane-1-sulfonyl chloride degradation?

A1: While the liquid itself may not change color significantly, fuming upon exposure to moist air is a strong indicator of hydrolysis. This is due to the formation of hydrogen chloride (HCl) gas as a byproduct of the reaction with water.[4]

Q2: What is the correct procedure for storing this reagent to maintain its integrity?

A2: Proper storage is crucial for extending the shelf life of 3-(4-methylphenoxy)propane-1-sulfonyl chloride.

Storage ParameterRecommendationRationale
Container Store in the original, tightly sealed container.Minimizes exposure to atmospheric moisture.[5]
Atmosphere Keep under a dry, inert atmosphere (N₂ or Ar).Prevents gradual hydrolysis from ambient air.[1]
Temperature Store in a cool, dry place.Slows down potential decomposition pathways.[5]

Q3: Can I purify a partially hydrolyzed bottle of 3-(4-methylphenoxy)propane-1-sulfonyl chloride?

A3: While it is always best to use a fresh reagent, purification can sometimes be attempted. The hydrolyzed product, 3-(4-methylphenoxy)propane-1-sulfonic acid, is a solid and less soluble in nonpolar organic solvents. You can try dissolving the mixture in a minimal amount of a dry, nonpolar solvent and filtering off the solid sulfonic acid. However, this may not be highly effective, and the purity of the recovered sulfonyl chloride should be verified (e.g., by NMR) before use.

Q4: What is the chemical reaction for the hydrolysis of 3-(4-methylphenoxy)propane-1-sulfonyl chloride?

A4: The hydrolysis reaction is a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride.[4]

hydrolysis 3-(4-Methylphenoxy)propane-1-sulfonyl chlorideH2O 3-(4-Methylphenoxy)propane-1-sulfonyl chlorideH2O 3-(4-Methylphenoxy)propane-1-sulfonic acidHCl 3-(4-Methylphenoxy)propane-1-sulfonic acidHCl 3-(4-Methylphenoxy)propane-1-sulfonyl chlorideH2O->3-(4-Methylphenoxy)propane-1-sulfonic acidHCl

Caption: The hydrolysis of 3-(4-methylphenoxy)propane-1-sulfonyl chloride.

Part 3: VISUALIZATION & FORMATTING - Experimental Protocols

Protocol: General Procedure for a Moisture-Sensitive Sulfonylation Reaction
  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware at 120°C for a minimum of 4 hours.

    • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • In a fume hood, charge the reaction flask with the substrate and a magnetic stir bar.[5]

    • Add the anhydrous solvent via a syringe.

    • If a base (e.g., triethylamine, pyridine) is required, ensure it is also anhydrous and add it to the reaction mixture.[1]

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate bath.

  • Addition of Sulfonyl Chloride:

    • Slowly add the 3-(4-methylphenoxy)propane-1-sulfonyl chloride to the stirred reaction mixture via a syringe.

    • Maintain the inert atmosphere throughout the addition.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, carefully quench any remaining sulfonyl chloride by slowly adding a saturated aqueous solution of a weak base like sodium bicarbonate.[6]

References

  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Accessed March 10, 2026.
  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Accessed March 10, 2026.
  • Benchchem.
  • Benchchem.
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Troubleshooting

Technical Support Center: Optimizing Reaction Time for Sulfonamide Formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while sulfonamide synthesis is a cornerstone of medici...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while sulfonamide synthesis is a cornerstone of medicinal chemistry, optimizing reaction conditions to achieve rapid, high-yielding results can be challenging.[1][2] This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q: My reaction is extremely slow or has stalled completely. What are the primary causes and how can I fix it?

A: A stalled sulfonylation is one of the most common issues. The root cause typically lies in one of four areas: insufficient nucleophilicity of the amine, low electrophilicity of the sulfonyl chloride, poor reagent quality, or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Low Amine Nucleophilicity:

    • The "Why": Electron-withdrawing groups on an aniline, or significant steric hindrance near the nitrogen atom, can dramatically decrease the amine's ability to attack the electrophilic sulfur center. Primary amines are generally more reactive than secondary amines due to less steric bulk.[3]

    • Solution 1: Switch to a Catalytic Base. If you are using a non-nucleophilic base like triethylamine (Et₃N), its only role is to scavenge the HCl byproduct.[4] Switching to or adding a catalytic amount of a nucleophilic base like 4-(Dimethylamino)pyridine (DMAP) or pyridine can accelerate the reaction. These bases react with the sulfonyl chloride first to form a highly reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the less nucleophilic amine.[4][5]

    • Solution 2: Increase Temperature. Reaction kinetics are temperature-dependent.[6] Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. However, monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote the decomposition of sensitive sulfonyl chlorides.[7]

  • Degraded Sulfonyl Chloride:

    • The "Why": Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding, unreactive sulfonic acid.[4][7][8] This is a frequent cause of reaction failure, especially with older reagents.

    • Solution: Use Fresh or Purified Reagent. Always use a fresh bottle of sulfonyl chloride when possible. Store reagents under an inert atmosphere (N₂ or argon) and in a desiccator.[4] If you suspect hydrolysis, you can sometimes purify the reagent, but purchasing a new bottle is often more time- and cost-effective.

  • Inappropriate Solvent Choice:

    • The "Why": The solvent affects both the solubility of your reagents and the rate of the reaction. A solvent that cannot adequately dissolve the amine, sulfonyl chloride, and base will result in a slow, heterogeneous mixture.

    • Solution: Select an Appropriate Aprotic Solvent. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices. For reactions with inorganic bases like K₂CO₃, a more polar aprotic solvent such as DMF or DMSO may be necessary to ensure solubility.[4]

  • Steric Hindrance:

    • The "Why": If both the amine and the sulfonyl chloride are sterically bulky, the reaction can be exceptionally slow.

    • Solution: Consider Catalysis or More Forcing Conditions. In addition to nucleophilic catalysts (DMAP), certain Lewis acids or transition metals have been shown to catalyze sulfonamide formation, particularly for challenging substrates.[9][10] Extending the reaction time (24-48 hours) and increasing the temperature may also be necessary.

Troubleshooting Workflow for a Stalled Reaction

G start Reaction Stalled/Slow check_reagents 1. Check Reagent Quality (Is Sulfonyl Chloride Old?) start->check_reagents yes_reagents Yes check_reagents->yes_reagents  Yes no_reagents No check_reagents->no_reagents  No replace_reagent Use Fresh Reagent Store under Argon yes_reagents->replace_reagent check_base 2. Evaluate Base (Using Et3N only?) no_reagents->check_base replace_reagent->check_base yes_base Yes check_base->yes_base  Yes no_base No check_base->no_base  No add_catalyst Add Catalytic DMAP (0.1 eq) or Switch to Pyridine yes_base->add_catalyst check_temp 3. Assess Temperature (Running at 0°C or RT?) no_base->check_temp check_sterics 4. Consider Sterics (Are Substrates Bulky?) no_base->check_sterics add_catalyst->check_temp check_temp->no_base  No yes_temp Yes check_temp->yes_temp  Yes increase_temp Gently Heat (40-60°C) Monitor for Decomposition yes_temp->increase_temp no_temp No increase_temp->check_sterics yes_sterics Yes check_sterics->yes_sterics  Yes end_node Reaction Optimized check_sterics->end_node  No prolong_rxn Prolong Reaction Time (24-48h) Consider Alternative Catalysis yes_sterics->prolong_rxn prolong_rxn->end_node

A step-by-step decision diagram for troubleshooting slow sulfonamide reactions.
Q: I'm seeing significant side product formation. What are the most common byproducts and how can I prevent them?

A: Side products typically arise from the reactivity of the sulfonyl chloride with other nucleophiles or from over-reaction with the amine.

Common Side Products & Prevention Strategies:

  • Sulfonic Acid:

    • Cause: Hydrolysis of the sulfonyl chloride by trace amounts of water in the solvent or on glassware.[7][8]

    • Prevention: Rigorously dry all solvents and glassware before use. Run the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[7]

  • Bis-sulfonylation of Primary Amines:

    • Cause: A primary amine (R-NH₂) can react twice to form a di-sulfonylated product (R-N(SO₂R')₂). This is more likely if excess sulfonyl chloride is used or if the addition is too fast.

    • Prevention: Use a controlled amount of the sulfonyl chloride (typically 1.0 to 1.1 equivalents). Add the sulfonyl chloride solution slowly (dropwise) to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and favor mono-sulfonylation.[4]

  • Formation of Sulfones (in Friedel-Crafts type reactions):

    • Cause: If your substrate contains an activated aromatic ring and you are using a Lewis acid catalyst, the sulfonyl chloride can act as an electrophile in a Friedel-Crafts reaction to form a sulfone.[11]

    • Prevention: Avoid Lewis acid catalysts if this side reaction is a concern. Stick to base-mediated conditions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions about optimizing sulfonamide formation.

Q1: How do I choose the optimal base for my reaction?

A: The choice of base is critical and depends on your amine's reactivity. The base serves two potential roles: acid scavenger and/or nucleophilic catalyst.

Base pKa (Conjugate Acid) Primary Role When to Use
Triethylamine (Et₃N) ~10.75[12]Acid ScavengerFor reactive, non-hindered primary and secondary amines. It is non-nucleophilic and simply neutralizes the generated HCl.[4]
Pyridine ~5.2[5]Acid Scavenger & CatalystA good general-purpose choice. It can act as a nucleophilic catalyst for less reactive amines but is a weaker base than Et₃N.[4][5]
DMAP ~9.7Nucleophilic CatalystUsed in catalytic amounts (0.05-0.2 eq) along with a stoichiometric base like Et₃N. Excellent for accelerating reactions with sterically hindered or electron-poor (less nucleophilic) amines.[4]
K₂CO₃ / Cs₂CO₃ ~10.3 / ~10.5Acid ScavengerInorganic bases useful in polar aprotic solvents (DMF, ACN). Good for N-sulfonylation when organic bases might be problematic.[4]

Mechanism of Nucleophilic Catalysis with Pyridine/DMAP

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack RSO2Cl R-SO₂-Cl Sulfonyl Chloride Intermediate R-SO₂-Py⁺ Cl⁻ Highly Reactive Intermediate RSO2Cl->Intermediate Fast Intermediate_ref R-SO₂-Py⁺ Cl⁻ Py Py Pyridine/DMAP Py->Intermediate Amine R'-NH₂ Amine Product R-SO₂-NH-R' Sulfonamide Amine->Product Slow Step Accelerated Catalyst_Regen Py + HCl Catalyst Regenerated Product->Catalyst_Regen Intermediate_ref->Product

The catalytic cycle showing activation of the sulfonyl chloride by a nucleophilic base.
Q2: What is the effect of temperature and addition rate on the reaction?

A: Temperature and addition rate are key parameters for controlling both reaction speed and selectivity.

  • Temperature: Most sulfonamide formations are exothermic. Starting the reaction at a low temperature (0 °C) is a standard practice to control the initial exotherm, especially during the addition of the sulfonyl chloride.[13] After the addition is complete, allowing the reaction to warm to room temperature or gently heating it can then drive the reaction to completion.[4] For very unreactive substrates, heating may be required from the outset, but this increases the risk of sulfonyl chloride decomposition.[7]

  • Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution is crucial. This practice maintains a low instantaneous concentration of the electrophile, which helps to:

    • Control the exotherm: Prevents dangerous temperature spikes.[13]

    • Prevent di-sulfonylation: Minimizes the chance of a primary amine reacting twice.[4]

    • Improve Selectivity: Reduces the formation of other side products.

Q3: Which is more reactive, a sulfonyl chloride or a sulfonyl fluoride?

A: Sulfonyl chlorides are significantly more reactive electrophiles than sulfonyl fluorides.[14] The chloride ion is a much better leaving group than the fluoride ion.

  • Use Sulfonyl Chlorides for: Most standard transformations where high reactivity is desired to ensure the reaction proceeds efficiently.

  • Use Sulfonyl Fluorides when:

    • The corresponding sulfonyl chloride is unstable. Many heteroaromatic sulfonyl chlorides are prone to decomposition (e.g., via SO₂ extrusion), while the corresponding fluorides are often more stable.[15]

    • You need to perform a selective reaction in the presence of other nucleophiles. The lower reactivity of the sulfonyl fluoride can sometimes allow for greater chemoselectivity.

Part 3: Experimental Protocols

General Protocol for Sulfonamide Synthesis (Pyridine Method)

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.0-1.2 eq)

  • Pyridine (can be used as the solvent or 2.0-3.0 eq in a co-solvent like DCM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM and pyridine. Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve the sulfonyl chloride (1.0-1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution.

    • Wash with brine to aid phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
  • One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. Royal Society of Chemistry.
  • Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society.
  • Optimizing reaction conditions for sulfonyl
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.
  • Microwave-assisted sulfonyl
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science (RSC Publishing).
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Sulfonation process & kinetics of sulfon
  • Sulfonamide Synthesis by S-N coupling. Organic Chemistry Portal.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Preparation of sulfonamides
  • Sulfonyl halide. Wikipedia.
  • Sulfonamide. Wikipedia.
  • An Expedient Synthesis of Sulfinamides
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society.
  • Sulfonamide synthesis by alkylation or aryl
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Managing exothermic reactions in the synthesis of sulfonamides. Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Technical Support Center: Sulfonyl
  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Arkivoc.
  • Process for the synthesis of sulfonimides and their salts.
  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Publishing.
  • Sulfonyl Chlorides and Sulfonamides. Merck Millipore.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Investigation of solvent effect on photophysical properties of some sulfonamides derivatives.
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  • Sulfonamide Antibiotic Allergy. ASCIA.
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Reference Data & Comparative Studies

Validation

Reactivity of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride vs tosyl chloride

In the landscape of synthetic chemistry and drug development, the selection of a sulfonylating agent dictates not only the yield of the reaction but the entire trajectory of the experimental design. While sulfonyl chlori...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the selection of a sulfonylating agent dictates not only the yield of the reaction but the entire trajectory of the experimental design. While sulfonyl chlorides are universally recognized for their utility in forming sulfonamides and sulfonates, their reactivity profiles are far from monolithic.

This guide provides an in-depth, data-supported comparison between 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (an alkyl sulfonyl chloride) and Tosyl chloride (an aryl sulfonyl chloride). By deconstructing the mechanistic divergence between these two reagents, we can establish causality for specific protocol adjustments and build self-validating experimental workflows.

Mechanistic Divergence: Sulfene Formation vs. Direct Substitution

The fundamental difference in reactivity between these two compounds is governed by a single structural feature: the presence or absence of α -protons .

Tosyl Chloride (TsCl): As an aryl sulfonyl chloride, TsCl lacks protons on the carbon adjacent to the sulfonyl group. Consequently, its reaction pathway is restricted to a direct nucleophilic attack at the electrophilic sulfur atom (an SN​2 -like addition-elimination mechanism). The reactivity is primarily modulated by the electronic effects of the aromatic ring; the electron-donating para-methyl group slightly reduces the electrophilicity of the sulfur, making TsCl a highly stable and predictable reagent[1].

3-(4-Methylphenoxy)propane-1-sulfonyl chloride (MPPSC): This reagent features an alkyl chain with highly acidic α -protons adjacent to the electron-withdrawing sulfonyl group. When exposed to a base (even mild tertiary amines), MPPSC undergoes a rapid E1cB-like elimination. The base abstracts the α -proton, expelling the chloride ion to generate a 2 ( R−CH=SO2​ )[2]. Sulfenes are exceptionally powerful electrophiles that rapidly trap nucleophiles. However, if the target nucleophile is sterically hindered or insufficiently reactive, the sulfene will rapidly react with trace moisture or dimerize[3].

MechanisticDivergence Start Sulfonyl Chloride Reactivity TsCl Tosyl Chloride (Aryl) Lacks α-protons Start->TsCl MPPSC 3-(4-Methylphenoxy)propane- 1-sulfonyl chloride (Alkyl) Start->MPPSC Direct Direct Nucleophilic Attack (S_N2-like at Sulfur) TsCl->Direct Base / Nucleophile Sulfene Base-Induced Elimination (Sulfene Intermediate) MPPSC->Sulfene Tertiary Base (e.g., Et₃N) Product1 Stable Sulfonate/Sulfonamide (Predictable Kinetics) Direct->Product1 Product2 Nucleophilic Trapping (Competing Hydrolysis/Dimerization) Sulfene->Product2 Nucleophile

Mechanistic divergence between aryl and alkyl sulfonyl chlorides.

Comparative Reactivity Profiles

To translate these mechanistic principles into practical laboratory applications, we must quantify their behavioral differences. The table below summarizes the critical parameters that dictate experimental design.

Property3-(4-Methylphenoxy)propane-1-sulfonyl chlorideTosyl Chloride (TsCl)
Structural Class Alkyl Sulfonyl Chloride (contains α -protons)Aryl Sulfonyl Chloride (lacks α -protons)
Primary Reactive Intermediate Sulfene ( R−CH=SO2​ )Sulfonylammonium complex (with DMAP/Pyridine)
Reaction Mechanism Elimination-AdditionDirect Nucleophilic Substitution ( SN​2 -like)
Electrophilicity Extremely high (post-elimination)Moderate (tunable via electronics)
Hydrolysis Half-Life ( pH>7 ) Seconds to minutes (highly moisture sensitive)Hours (relatively stable in aqueous workups)
Optimal Base Strategy Sterically hindered bases (DIPEA) to control sulfeneNucleophilic catalysts (DMAP) + Acid scavengers ( Et3​N )
Thermal Requirement Cryogenic (-78 °C to 0 °C) to suppress dimerizationAmbient (0 °C to 25 °C)

Strategic Experimental Design & Causality

Understanding the causality behind reagent choices prevents catastrophic yield losses, particularly when scaling up syntheses.

  • Base Selection & Stoichiometry: For TsCl, the base acts primarily as an acid scavenger to capture generated HCl, driving the equilibrium forward[4]. Adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming a highly reactive N-sulfonylpyridinium intermediate[4]. Conversely, for MPPSC, the base initiates the reaction by generating the sulfene. Using a highly nucleophilic base can lead to off-target reactions. Therefore, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are preferred to cleanly abstract the α -proton without competing as a nucleophile.

  • Thermal Control: TsCl reactions are generally robust at room temperature. MPPSC reactions require cryogenic conditions (-78 °C) during base addition. Lowering the thermal energy stabilizes the transient sulfene, preventing it from reacting with itself (dimerization) before the target nucleophile can successfully attack.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in diagnostic checkpoints to ensure the reaction is proceeding along the intended mechanistic pathway.

ProtocolWorkflow Step1 1. Substrate Solvation Step2 2. Thermal Arrest (-78°C) Step1->Step2 Step3 3. Controlled Base Titration Step2->Step3 Dropwise Step4 4. Kinetic Monitoring Step3->Step4 LCMS/TLC Step5 5. Quench & Isolation Step4->Step5 Target Mass

Standardized workflow for comparative sulfonylation protocols.

Protocol A: Standard Tosylation (Direct Substitution)

Objective: Achieve predictable O- or N-sulfonylation using TsCl.

  • Reagent Solvation: Dissolve the target nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Add Tosyl Chloride (1.2 eq).

  • Catalytic Activation: Add DMAP (0.1 eq). Causality: This generates the highly electrophilic N-sulfonylpyridinium species.

  • Acid Scavenging: Add Triethylamine ( Et3​N ) (1.5 eq) dropwise at 0 °C.

    • Validation Checkpoint 1 (Visual): A mild exotherm should be observed, followed by the formation of a white precipitate ( Et3​N⋅HCl ). The presence of this salt visually validates that the substitution and subsequent HCl generation are occurring.

  • Maturation: Remove the ice bath and stir at room temperature for 2-4 hours.

    • Validation Checkpoint 2 (Chromatographic): Perform TLC (Hexanes/EtOAc). The tosylated product will typically migrate significantly higher (less polar) than the starting alcohol/amine.

  • Workup: Quench with 1M aqueous HCl to remove DMAP and unreacted Et3​N . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Alkyl Sulfonylation via MPPSC (Sulfene Control)

Objective: Trap the highly reactive sulfene intermediate while suppressing dimerization and hydrolysis.

  • System Purging: Flame-dry a Schlenk flask and purge with ultra-high purity Argon. Causality: The sulfene intermediate is acutely sensitive to trace moisture, which leads to sulfonic acid dead-ends.

  • Substrate Solvation: Dissolve the nucleophile (1.0 eq) and MPPSC (1.1 eq) in anhydrous DCM or THF (0.1 M).

    • Validation Checkpoint 1 (Baseline): Perform a baseline LCMS. The system should show zero product formation prior to base addition. If a reaction occurs, the nucleophile is exceptionally reactive, and external base may not be required.

  • Thermal Arrest: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

  • Base Titration: Add DIPEA (1.5 eq) dropwise over 15–20 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the sulfene, favoring cross-reaction with the nucleophile over self-dimerization.

  • Kinetic Warming & Monitoring: Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint 2 (Spectrometric): Extract a 10 µL aliquot at the 1-hour mark (approx. -20 °C). Quench in LCMS-grade Methanol and analyze.

      • Success State: Disappearance of the MPPSC mass; appearance of the target [M+H]+ mass.

      • Failure State (Self-Correction): If a mass corresponding to the sulfonate dimer is observed, the base was added too rapidly or the nucleophile is too sterically hindered. For subsequent runs, reduce the base addition rate or switch to a less coordinating solvent like Toluene.

  • Quench and Isolate: Quench cold with saturated aqueous NH4​Cl to neutralize the remaining base and destroy any unreacted sulfene. Extract, dry, and concentrate.

References

  • "Why do tosylation and mesylation of alcohols follow different mechanisms?", ECHEMI,
  • "Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions", N
  • "Promoting Catalytic C-Selective Sulfonylation of Cyclopropanols against Conventional O-Sulfonylation Using Readily Available Sulfonyl Chlorides", ACS Public
  • "Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride", Benchchem,

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Comparative

Pentafluorophenyl sulfonate esters as stable alternatives to sulfonyl chlorides

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and parallel synthesis: the inherent instability of sulfonyl chlorides. While the sulfonamide motif is ubiquitous in medi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and parallel synthesis: the inherent instability of sulfonyl chlorides. While the sulfonamide motif is ubiquitous in medicinal chemistry—serving as transition state mimetics for peptide hydrolysis and potent enzyme inhibitors—the traditional reliance on sulfonyl chlorides introduces significant challenges. Their susceptibility to rapid hydrolysis, poor shelf-life, and lachrymatory nature often derail high-throughput workflows and preclude late-stage aqueous functionalization.

To circumvent these limitations, pentafluorophenyl (PFP) sulfonate esters have emerged as a paradigm-shifting alternative. By replacing the labile chlorine atom with a highly electron-deficient, yet sterically shielded pentafluorophenoxy group, chemists can achieve a perfect balance between bench stability and electrophilic reactivity.

This guide provides an objective, data-driven comparison between PFP sulfonate esters and sulfonyl chlorides, detailing the mechanistic causality behind their performance, and offering self-validating protocols for their implementation.

Mechanistic Causality: Why PFP Esters Outperform Traditional Halides

The utility of PFP sulfonate esters is rooted in the unique stereoelectronic properties of the pentafluorophenoxy leaving group. The five fluorine atoms exert a powerful inductive electron-withdrawing effect, sufficiently activating the sulfur center for nucleophilic attack without rendering it vulnerable to ambient moisture.

Understanding the aminolysis mechanism is critical for optimizing reaction conditions. As demonstrated by [1], the reaction pathway diverges based on the nature of the sulfonate:

  • Alkyl PFP Sulfonates: Possess α -protons and proceed via a base-promoted elimination-addition pathway. The base deprotonates the α -carbon, ejecting the PFP leaving group to form a highly reactive sulfene intermediate , which is subsequently trapped by the amine. (This was validated experimentally via deuterium incorporation studies).

  • Aryl PFP Sulfonates: Lack α -protons and cannot form sulfenes. They undergo a classic direct nucleophilic displacement ( SN​2 -like at sulfur). Because this pathway requires the amine to directly attack the sterically hindered sulfur center, aryl PFP sulfonates react slower than their alkyl counterparts.

G A Alkyl PFP Sulfonate C Base-promoted Deprotonation (Elimination) A->C B Aryl PFP Sulfonate E Direct Nucleophilic Attack (Displacement) B->E D Sulfene Intermediate C->D F Amine Addition D->F G Sulfonamide Product E->G F->G

Mechanistic divergence in aminolysis of alkyl vs. aryl PFP sulfonate esters.

Performance Comparison & Experimental Validation

To objectively evaluate PFP sulfonate esters against sulfonyl chlorides, we must look at competitive reactivity and stability metrics.

The attenuated reactivity of PFP esters is not a drawback; it is a strategic advantage. In a landmark competition experiment, equimolar amounts of p-tolyl PFP sulfonate and benzenesulfonyl chloride were reacted with 4-methylbenzylamine at 0 °C in an organic solvent. The amine exclusively attacked the sulfonyl chloride, leaving 90% of the PFP ester unreacted [1].

However, when this exact competition experiment was moved to an aqueous medium , the causality flipped. The sulfonyl chloride hydrolyzed almost instantly, yielding no desired product. In stark contrast, the PFP ester survived the aqueous environment and successfully coupled with the amine to form the sulfonamide in high yield. This proves that [2] that unlock aqueous chemistry previously impossible with chlorides.

Table 1: Quantitative & Qualitative Performance Comparison
ParameterSulfonyl ChloridesPFP Sulfonate EstersExperimental Implication
Shelf-Life Days to weeks (Requires desiccation)>12 Months (Bench-stable)PFP esters eliminate the need for in situ generation or rigorous anhydrous storage.
Physical State Often lachrymatory liquids/oilsHighly crystalline solidsPFP esters allow for precise gravimetric dispensing in automated parallel synthesis.
Aqueous Stability Rapid hydrolysis ( t1/2​ < minutes)Highly stablePFP esters enable late-stage functionalization directly in biological buffers.
Relative Reactivity Extremely High (Exothermic)Moderate (Requires heat/microwave)PFP esters provide superior chemoselectivity, tolerating sensitive functional groups.
Purification Prone to degradation on silicaStable to flash chromatographyPFP esters can be isolated in >95% purity prior to library generation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to confirm intermediate formation and rule out false positives (such as hydrolysis masquerading as reaction completion).

Protocol A: Synthesis of Activated PFP Sulfonate Esters

Adapted from the robust activation methodology utilizing triphenylphosphine oxide and trifluoromethanesulfonic anhydride [1, 3].

  • Activation: Dissolve triphenylphosphine oxide (2.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Cool to 0 °C. Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 1.0 equiv).

    • Validation Checkpoint: The solution will transition to a pale yellow, indicating the formation of the highly electrophilic phosphonium anhydride intermediate. Monitor via 31 P NMR if necessary (shift from ~29 ppm to ~75 ppm).

  • Sulfonate Formation: Add the starting sulfonic acid (1.0 equiv) to the mixture. Stir for 15 minutes.

  • Esterification: Add pentafluorophenol (1.5 equiv) followed by triethylamine (2.0 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Validation: Wash with saturated aqueous NaHCO3​ to remove unreacted sulfonic acid and pentafluorophenol. Dry over MgSO4​ and concentrate.

    • Validation Checkpoint: Purify via silica gel chromatography. The resulting PFP ester should be a highly crystalline solid. Confirm purity via a sharp melting point and the presence of five distinct fluorine environments in 19 F NMR.

Protocol B: Chemoselective Aminolysis in Aqueous Media

Demonstrating the unique advantage of PFP esters over sulfonyl chlorides.

  • Reaction Setup: Suspend the purified PFP sulfonate ester (1.0 equiv) in a 1:1 mixture of THF and aqueous buffer (pH 8.5).

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv).

  • Heating: Subject the mixture to microwave irradiation at 100 °C for 20 minutes (or reflux conventionally for 4-6 hours).

  • Validation Checkpoint: Analyze the crude mixture via LC-MS.

    • Self-Validation: Because PFP esters resist hydrolysis, the absence of the sulfonic acid byproduct ( M−H peak) validates that the consumption of the starting material is exclusively due to successful aminolysis, ensuring high atom economy.

  • Isolation: Extract the sulfonamide product into ethyl acetate, wash with 1M HCl to remove residual amine, and concentrate.

Workflow Step1 Sulfonic Acid Precursor Step2 Activation (Ph3PO, Tf2O) Step1->Step2 Step3 Esterification (Pentafluorophenol) Step2->Step3 Step4 PFP Sulfonate Ester (Bench-Stable Intermediate) Step3->Step4 Step5 Aminolysis (Aqueous or Organic Media) Step4->Step5 Step6 Sulfonamide Library Step5->Step6

Workflow for the synthesis of sulfonamides utilizing bench-stable PFP esters.

Conclusion

For modern drug development professionals, clinging to sulfonyl chlorides introduces unnecessary friction into synthetic pipelines. Pentafluorophenyl sulfonate esters represent a highly rational upgrade. By trading the uncontrollable, exothermic reactivity of chlorides for the measured, chemoselective, and aqueous-compatible reactivity of PFP esters, researchers can synthesize complex sulfonamide libraries with higher fidelity, fewer purification bottlenecks, and absolute bench stability.

References

  • Title: Observations on the reactivity of pentafluorophenyl sulfonate esters Source: Chemical Communications (RSC Publishing), 2005, 2727-2728 URL: [Link]

  • Title: Heterocyclic pentafluorophenyl sulfonate esters as shelf stable alternatives to sulfonyl chlorides Source: Tetrahedron, 2009, 65(45), 9280-9284 URL: [Link]

  • Title: Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters Source: Organic Letters (ACS Publications), 2005, 7(11), 2297-2300 URL: [Link]

Validation

Spectroscopic validation of 3-(4-methylphenoxy)propanesulfonamides

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that fail quality control not because of poor synthesis, but due to misassigned or incompletely validated structural...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that fail quality control not because of poor synthesis, but due to misassigned or incompletely validated structural linkers.

3-(4-methylphenoxy)propanesulfonamides represent a highly versatile structural scaffold. The combination of a terminal sulfonamide (a classic zinc-binding pharmacophore for carbonic anhydrase inhibition) and a flexible alkyl-aryl ether linkage allows for nuanced interactions within deep enzymatic binding pockets. However, validating this flexible linker requires a more rigorous spectroscopic approach compared to rigid, standard aryl sulfonamides.

This guide provides an in-depth, comparative framework for the spectroscopic validation of 3-(4-methylphenoxy)propanesulfonamide (the Target ) against a standard rigid analog, p-Toluenesulfonamide (PTSA ). By contrasting these two, we will isolate the specific spectroscopic signatures of the flexible ether-alkyl chain and establish a self-validating analytical workflow.

The Analytical Challenge: Flexibility vs. Rigidity

The primary structural difference between our Target and PTSA is the 3-phenoxypropyl chain .

  • PTSA is a rigid molecule where the sulfonamide is directly conjugated to the aromatic ring, leading to strong electronic delocalization.

  • Target features an aliphatic spacer ( −CH2​−CH2​−CH2​− ) and an ether linkage ( −O− ) that breaks the conjugation between the p-cresol moiety and the sulfonamide group.

This lack of conjugation and the presence of the electron-withdrawing oxygen and sulfur atoms at opposite ends of the propyl chain create distinct, causal shifts in both NMR and IR spectra that must be systematically validated.

G N1 Sample Prep (DMSO-d6 / KBr) N2 NMR (1H, 13C) Alkyl/Aryl Protons N1->N2 N3 FT-IR Ether & SO2 Stretches N1->N3 N4 HRMS (ESI+) Fragmentation N1->N4 N5 Data Integration & Structural Validation N2->N5 N3->N5 N4->N5

Caption: Orthogonal spectroscopic workflow for the structural validation of sulfonamide scaffolds.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the protocols below are designed to prevent common artifacts, such as proton exchange or thermal degradation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection (Causality): We utilize deuterated dimethyl sulfoxide ( DMSO−d6​ ) rather than CDCl3​ . Protic or highly exchangeable solvents will cause the −NH2​ protons of the sulfonamide to broaden or disappear entirely due to rapid deuterium exchange. DMSO−d6​ strongly hydrogen-bonds with the −NH2​ group, slowing exchange and resolving it as a distinct broad singlet between 6.8–7.5 ppm[1].

  • Parameters: 400 MHz for 1H , 100 MHz for 13C . 16 scans for proton, 256 scans for carbon to ensure the quaternary aromatic carbons are resolved above the noise floor.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pellets.

  • Causality: KBr is hygroscopic. Moisture absorbed during pellet pressing introduces a massive, broad −OH stretch at ~3400 cm−1 , which obscures the critical asymmetric and symmetric −NH2​ stretching bands of the sulfonamide group[2]. ATR eliminates this artifact.

C. High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Causality: The alkyl-aryl ether bond is susceptible to hard ionization cleavage. ESI is a "soft" ionization technique that preserves the intact molecular ion [M+H]+ or [M+Na]+ , allowing us to isolate it in the quadrupole before applying targeted Collision-Induced Dissociation (CID) for MS/MS fragmentation.

Comparative Spectroscopic Data Analysis

NMR Spectroscopy: Mapping the Propyl Chain

In PTSA, the 1H NMR spectrum is remarkably simple: an AA'BB' aromatic system, a highly deshielded −NH2​ group (due to direct conjugation with the ring), and a singlet methyl group.

In our Target , the 3-phenoxypropyl chain acts as an isolated aliphatic spin system. The causality of the chemical shifts is driven by electronegativity:

  • O−CH2​ (C3): Oxygen is highly electronegative, strongly deshielding these protons, pushing them downfield to ~4.0 ppm (triplet).

  • S−CH2​ (C1): The −SO2​NH2​ group is electron-withdrawing, but sulfur is less electronegative than oxygen. These protons appear at ~3.1 ppm (triplet).

  • Central CH2​ (C2): Shielded from both heteroatoms, these protons appear upfield at ~2.1 ppm as a multiplet (quintet), coupling with both adjacent CH2​ groups.

Table 1: 1H NMR Chemical Shift Comparison (in DMSO−d6​ )

Structural MotifTarget: 3-(4-methylphenoxy)propanesulfonamideComparator: p-Toluenesulfonamide (PTSA)
Aromatic Protons ~6.8 (d, 2H), ~7.1 (d, 2H) ppm~7.3 (d, 2H), ~7.7 (d, 2H) ppm
Aryl- CH3​ ~2.2 (s, 3H) ppm~2.4 (s, 3H) ppm
Sulfonamide −NH2​ ~6.9 (br s, 2H) ppm~7.3 (br s, 2H) ppm
O−CH2​ (Ether) ~4.0 (t, 2H, J=6.5 Hz) ppmAbsent
S−CH2​ (Alkyl-S) ~3.1 (t, 2H, J=7.0 Hz) ppmAbsent
Central −CH2​− ~2.1 (m, 2H) ppmAbsent

Note: The −NH2​ protons in the Target are slightly more shielded (6.9 ppm) than in PTSA (7.3 ppm) because the sulfonamide is attached to an electron-donating alkyl chain rather than an electron-withdrawing aromatic ring.

FT-IR Spectroscopy: Validating the Ether Linkage

Both molecules exhibit the hallmark vibrational modes of the sulfonamide group: the asymmetric SO2​ stretch at 1320–1310 cm−1 and the symmetric SO2​ stretch at 1155–1143 cm−1 [2].

However, the definitive proof of the Target's structural integrity lies in the alkyl aryl ether linkage. Alkyl aryl ethers exhibit a strong, characteristic asymmetric C−O−C stretching vibration between 1275–1200 cm−1 and a symmetric stretch between 1075–1020 cm−1 [3][4]. The absence of these bands in PTSA serves as a negative control.

Table 2: Key FT-IR Vibrational Frequencies ( cm−1 )

Vibrational ModeTarget CompoundPTSA (Comparator)Intensity / Shape
−NH2​ Asymmetric Stretch ~3350~3340Medium, Sharp
−NH2​ Symmetric Stretch ~3250~3240Medium, Sharp
SO2​ Asymmetric Stretch 13151330Strong[2]
C−O−C Asymmetric Stretch 1245AbsentStrong (Ether signature)[3]
SO2​ Symmetric Stretch 11451155Strong[2]
C−O−C Symmetric Stretch 1040AbsentMedium[4]
HRMS and Fragmentation Pathways

In HRMS, the exact mass of the Target ( C10​H15​NO3​S ) yields an [M+H]+ of m/z 230.0851. While PTSA fragments primarily via the loss of the sulfonamide group ( −SO2​NH2​ , -80 Da), the Target features two competing fragmentation pathways due to the flexible linker.

Applying collision-induced dissociation (CID) to the Target results in a diagnostic cleavage of the ether bond. The loss of the neutral p-cresol moiety (-108 Da) leaves a stable propanesulfonamide cation at m/z 122.03. Observing this specific fragment is absolute confirmation of the phenoxy-alkyl connectivity.

G M Molecular Ion [M+H]+ m/z 230.08 F1 Loss of p-Cresol [- 108 Da] M->F1 Ether Cleavage F3 Loss of SO2NH2 [- 80 Da] M->F3 Sulfonamide Cleavage F2 Propanesulfonamide Cation m/z 122.03 F1->F2 F4 4-Methylphenoxypropyl Cation m/z 149.10 F3->F4

Caption: Diagnostic MS/MS fragmentation pathways for 3-(4-methylphenoxy)propanesulfonamide.

Conclusion & Best Practices

When validating flexible linker systems like 3-(4-methylphenoxy)propanesulfonamides, standard analytical assumptions derived from rigid aryl sulfonamides fall short.

  • Rely on 2D NMR (HSQC/HMBC) if the 1D 1H aliphatic region is obscured by solvent impurities; the C−O carbon at ~65 ppm is an unmistakable anchor point.

  • Prioritize ATR-FTIR to protect the integrity of the 1275–1200 cm−1 ether band from water contamination.

  • Leverage MS/MS to force ether cleavage, providing definitive proof of the linker's topology.

By treating the spectroscopic validation as a holistic, multi-technique system, researchers can confidently advance these versatile scaffolds into high-throughput screening and subsequent pharmacokinetic evaluations.

References

  • UniTechLink. "Analysis of Infrared spectroscopy (IR) - UniTechLink". UniTechLink.
  • Sigma-Aldrich. "IR Spectrum Table & Chart | Sigma-Aldrich". ResearchGate.
  • The Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides". RSC.org.
  • National Institutes of Health. "Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold". PMC.

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of Genotoxic Sulfonate Esters: NMR vs. Orthogonal Techniques

Sulfonate esters—such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS)—are highly reactive alkylating agents that pose a significant mutagenic and carcinogenic risk[1]. In pharmaceutical manufacturing, t...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonate esters—such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS)—are highly reactive alkylating agents that pose a significant mutagenic and carcinogenic risk[1]. In pharmaceutical manufacturing, these Potential Genotoxic Impurities (PGIs) can inadvertently form when sulfonic acid counterions (e.g., methanesulfonic acid, p-toluenesulfonic acid) react with residual low-molecular-weight alcohols (e.g., methanol, ethanol) during Active Pharmaceutical Ingredient (API) synthesis or crystallization[2].

Under ICH M7 guidelines, these impurities must be strictly controlled, often to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [3]. As a Senior Application Scientist, I frequently encounter the analytical dilemma of confirming the exact structure of these esters while simultaneously achieving trace-level quantitation. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal mass spectrometry (MS) techniques, providing field-proven protocols and mechanistic insights for robust PGI analysis.

The Analytical Dilemma: Why Direct Analysis Fails

Before selecting an analytical modality, one must understand the physicochemical behavior of sulfonate esters. Direct analysis of these compounds is notoriously prone to artifacts.

  • Hydrolysis & Instability: In aqueous mobile phases used for LC-MS, sulfonate esters rapidly hydrolyze back into sulfonic acids and alcohols, leading to false negatives[4].

  • Volatility Constraints: Sulfonate esters lack sufficient vapor pressure for standard Headspace Gas Chromatography (HS-GC), and direct liquid injection can cause thermal degradation or API matrix interference in the GC inlet[4].

  • Lack of Chromophores: Aliphatic sulfonate esters (like MMS and EMS) lack UV chromophores, rendering standard HPLC-UV methods ineffective[5].

To overcome these hurdles, analytical scientists must choose between direct structural elucidation via NMR (for isolated impurities/high concentrations) or derivatization-assisted techniques (for trace-level quantitation)[4].

Mechanism Acid Sulfonic Acid (e.g., Methanesulfonic acid) Ester Sulfonate Ester (PGI) (Reactive Electrophile) Acid->Ester Esterification Alcohol Residual Alcohol (e.g., Methanol) Alcohol->Ester Product Volatile Fluoro-Sulfide (Stable Analyte) Ester->Product Nucleophilic Substitution Reagent Pentafluorothiophenol (Derivatizing Agent) Reagent->Product

Mechanism of sulfonate ester formation and subsequent derivatization for analytical stabilization.

Modality Comparison: NMR vs. Orthogonal Techniques

While MS provides unparalleled sensitivity, NMR is the gold standard for absolute structural confirmation. NMR can unambiguously differentiate between positional isomers and confirm the exact site of alkylation without the need for reference standards.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary Use CaseSensitivity (LOD)Specificity / Structural ProofProsCons
1D 1 H / 13 C NMR Absolute structural elucidation of isolated PGIs.Low (~0.1% w/w)Highest. Unambiguous mapping of proton/carbon connectivity.Non-destructive; requires no reference standards.Poor sensitivity; requires high sample concentration.
19 F NMR (Derivatized) Selective quantitation in complex API matrices.Moderate (ppm range)High. Fluorine tag provides a distinct, interference-free signal.Zero background interference; highly quantitative[4].Requires chemical derivatization; expensive cryoprobes needed for trace levels[4].
LC-MS/MS (Derivatized) Trace-level quantitation in non-volatile matrices.Ultra-High (ppb range)Moderate. Relies on precursor/product ion mass transitions.Exceptional sensitivity for release testing.Susceptible to ion suppression and matrix effects.
GC-MS (Derivatized) Trace-level quantitation of volatile derivatives.Ultra-High (ppb range)Moderate. Relies on fragmentation libraries.Excellent resolution from API matrix[5].Requires complete derivatization to ensure volatility[5].
Table 2: Key 1 H NMR Chemical Shifts for Structural Confirmation

Data recorded in CDCl 3​ at 298 K. Chemical shifts ( δ ) are reported in ppm relative to TMS.

Sulfonate EsterProtons AssignedMultiplicityChemical Shift ( δ , ppm)Reference
Methyl methanesulfonate (MMS) S-CH 3​ Singlet (3H)~ 2.95[6]
O-CH 3​ Singlet (3H)~ 3.90[6]
Ethyl methanesulfonate (EMS) CH 3​ -CH 2​ Triplet (3H)1.35[7]
S-CH 3​ Singlet (3H)2.95[7]
O-CH 2​ Quartet (2H)4.24[7]
Ethyl p-toluenesulfonate CH 3​ -CH 2​ Triplet (3H)1.30[8]
Ar-CH 3​ Singlet (3H)2.47[8]
O-CH 2​ Quartet (2H)4.10[8]
Ar-H (meta to SO 2​ )Doublet (2H)7.40[8]
Ar-H (ortho to SO 2​ )Doublet (2H)7.84[8]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Workflow API API Matrix containing Potential Sulfonate Esters Direct Direct Analysis (High Conc. Impurity) API->Direct Isolation/Enrichment Deriv Derivatization Pathway (Trace Level Impurity) API->Deriv In Situ Reaction NMR1D 1D 1H/13C & 2D NMR (Structural Elucidation) Direct->NMR1D CDCl3 / DMSO-d6 F19NMR 19F NMR (Pentafluorothiophenol) Deriv->F19NMR High Specificity GCMS GC-MS / LC-MS (Quantitation) Deriv->GCMS High Sensitivity

Analytical workflow for the structural confirmation and trace detection of sulfonate esters.

Protocol 1: Direct Structural Elucidation via 1D/2D NMR

Use Case: Confirming the structure of an isolated impurity during process development.

  • Sample Preparation: Dissolve 10–15 mg of the isolated impurity in 0.6 mL of anhydrous CDCl 3​ .

    • Causality Note: Anhydrous CDCl 3​ is strictly preferred over protic solvents (like CD 3​ OD) to prevent solvolysis and transesterification of the highly reactive sulfonate ester during acquisition.

  • Acquisition Parameters ( 1 H NMR): Acquire data on a 400 MHz (or higher) spectrometer. Use a relaxation delay (D1) of at least 5 seconds to ensure accurate integration, especially for the isolated S-CH 3​ protons which may have longer T1​ relaxation times.

  • 2D NMR Confirmation: If the 1D spectrum shows overlapping API matrix peaks, execute a 1 H- 13 C HSQC experiment. The cross-peak between the highly deshielded O-CH 2​ protons (~4.2 ppm) and their corresponding carbon (~65-70 ppm) serves as a definitive structural fingerprint for an ethyl ester.

  • Validation Checkpoint: Spike the NMR tube with a known reference standard of the suspected sulfonate ester. A perfectly overlapping chemical shift without peak broadening confirms the structural identity.

Protocol 2: In Situ Derivatization for Trace Analysis ( 19 F NMR / GC-MS)

Use Case: Quantitating ppm-level sulfonate esters directly within the API matrix.

Because sulfonate esters are unstable and non-volatile, derivatization with pentafluorothiophenol is employed[4]. This converts the ester into a stable, volatile sulfide, while appending a C6​F5​ tag for 19 F NMR[5].

  • Reagent Preparation: Prepare a derivatizing solution of pentafluorothiophenol (10 mg/mL) and a mild base (e.g., triethylamine, to deprotonate the thiol) in anhydrous DMSO[9].

  • Reaction: Add 100 µL of the derivatizing solution to 50 mg of the API dissolved in 900 µL of DMSO. Incubate at 70°C for 30 minutes.

    • Causality Note: The thiolate anion is a powerful nucleophile that rapidly displaces the sulfonate leaving group via an S N​ 2 mechanism, stabilizing the alkyl chain as a pentafluorophenyl alkyl sulfide[4].

  • Analysis via 19 F NMR: Transfer the mixture to an NMR tube (using DMSO-d 6​ as a lock). Acquire 19 F NMR spectra at 343 K (to reduce viscosity and sharpen signals)[4]. Quantitate using the sharp multiplet at -156 ppm[4].

  • Validation Checkpoint: Analyze a blank API sample (unspiked) subjected to the exact same derivatization protocol. The absence of the -156 ppm 19 F signal, or the corresponding GC-MS sulfide peak, validates that the derivatizing agent does not produce false positives through side reactions with the API.

Conclusion

While hyphenated mass spectrometry techniques remain the workhorse for routine, trace-level release testing of genotoxic impurities, they fall short when absolute structural confirmation is required. By leveraging direct 1 H/ 13 C NMR for isolated impurities, and chemical derivatization coupled with 19 F NMR for complex matrices, analytical scientists can build a self-validating, orthogonal data package. This approach not only satisfies stringent ICH M7 regulatory requirements but ensures total confidence in the chemical safety of the pharmaceutical product.

References
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. Available at:[Link][4]

  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. ResearchGate. Available at:[Link][2]

  • Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. Quest Journals. Available at: [Link][10]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Available at:[Link][3]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Available at:[Link][8]

  • Methyl Methanesulfonate | C2H6O3S | CID 4156. PubChem - NIH. Available at: [Link][1]

  • Chemistry—A European Journal. Semantic Scholar. Available at:[Link][6]

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Open Access Journals - Research and Reviews. Available at:[Link][5]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at:[Link][9]

Sources

Validation

Analysis of byproducts in 3-(4-Methylphenoxy)propane-1-sulfonyl chloride reactions

An in-depth technical analysis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (MPPSC) requires moving beyond basic synthetic utility to understand the thermodynamic and kinetic drivers of its reactivity. As a bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride (MPPSC) requires moving beyond basic synthetic utility to understand the thermodynamic and kinetic drivers of its reactivity. As a bifunctional-like building block, MPPSC is highly valued in drug development for introducing lipophilic, sterically tunable aryloxypropyl groups into molecular scaffolds. However, its structural nature—an alkyl sulfonyl chloride with alpha-protons and a bulky ether tail—creates a unique byproduct profile that demands precise experimental control.

This guide objectively compares the performance and byproduct susceptibility of MPPSC against standard alternatives and provides a self-validating protocol for optimizing sulfonylation yields.

Mechanistic Profiling of Byproduct Formation

To optimize reactions involving MPPSC, one must first understand the causality behind its degradation pathways. Unlike simple aryl sulfonyl chlorides, MPPSC is susceptible to multiple competing side reactions depending on the choice of base, solvent, and temperature.

  • Hydrolysis (Sulfonic Acid Formation): The sulfonyl sulfur is highly electrophilic. Water acts as a hard nucleophile, rapidly converting the reagent into 3-(4-Methylphenoxy)propane-1-sulfonic acid[1]. The inductive electron-withdrawing effect of the ether oxygen slightly increases this electrophilicity compared to purely aliphatic chains, accelerating hydrolysis if moisture is not strictly controlled[2].

  • Sulfene Formation & Dimerization: Because MPPSC possesses alpha-protons (adjacent to the sulfonyl group), exposure to strong, non-nucleophilic bases (like Triethylamine) triggers an E1cB elimination. This forms a highly reactive sulfene intermediate ( R−CH=SO2​ ), which rapidly dimerizes or reacts with trace water, devastating the reaction yield.

  • Sulfone Byproducts: Often carried over from the upstream chlorosulfonation synthesis of the reagent itself, dialkyl or diaryl sulfones can appear as persistent impurities. Elevated temperatures during reaction or storage exacerbate sulfone formation[1][3].

ByproductPathways MPPSC 3-(4-Methylphenoxy)propane -1-sulfonyl chloride Sulfonamide Target Sulfonamide (High Yield) MPPSC->Sulfonamide Substitution SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) MPPSC->SulfonicAcid Hydrolysis Sulfene Sulfene Intermediate (Leads to Dimers/Loss) MPPSC->Sulfene E1cB Elimination Amine Amine + Pyridine (Nucleophilic Catalysis) Amine->Sulfonamide Water Trace H2O (Aqueous Workup) Water->SulfonicAcid Base Strong Base (TEA) (Deprotonation) Base->Sulfene

Mechanistic pathways of MPPSC: Desired sulfonylation vs. hydrolysis and sulfene formation.

Comparative Performance Analysis

To contextualize MPPSC's behavior, we must benchmark it against industry-standard sulfonylating agents: Methanesulfonyl chloride (MsCl) and p-Toluenesulfonyl chloride (TsCl) .

MPPSC occupies a middle ground. It is more sterically hindered than MsCl, which provides a slight protective effect against hydrolysis, but it remains significantly more reactive than the aryl-based TsCl.

ReagentStructural ClassRelative Reactivity ( krel​ )Sulfene Formation RiskHydrolysis SusceptibilityMajor Byproduct Profile
MsCl Alkyl1.00 (Baseline)High (Requires careful base selection)Very HighMethanesulfonic acid, Mesyl anhydride
MPPSC Aryloxyalkyl0.75Moderate (Steric shielding by propyl chain)Moderate3-(4-Methylphenoxy)propane-1-sulfonic acid
TsCl Aryl0.20None (Lacks alpha-protons)Lowp-Toluenesulfonic acid, Sulfonyl dimers

Expert Insight on Base Selection: The data dictates that using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) with MPPSC is a strategic error. These bases promote the sulfene pathway. Instead, Pyridine or N-Methylimidazole (NMI) should be used. These act via nucleophilic catalysis—forming a transient, highly reactive sulfonylpyridinium intermediate that outcompetes both water and the E1cB elimination pathway, driving the reaction toward the desired sulfonamide.

Self-Validating Experimental Protocol: Sulfonylation & Mass Balance Assay

To ensure trustworthiness in byproduct analysis, a protocol cannot simply assume that "missing yield" equates to hydrolysis. The following workflow is a self-validating system : it utilizes an internal standard added prior to the quench. By analyzing both the organic and aqueous phases, the sum of the molar quantities (Desired Product + Unreacted MPPSC + Sulfonic Acid Byproduct) must equal 100% of the starting MPPSC. If the mass balance falls below 95%, it diagnostically proves the occurrence of invisible side reactions (e.g., sulfene polymerization).

AnalyticalWorkflow Step1 1. Reaction Anhydrous DCM Step2 2. Internal Std. (Biphenyl) Step1->Step2 t = 2h Step3 3. Aqueous Quench Step2->Step3 Stop rxn Step4 4. Phase Separation Step3->Step4 Isolate org/aq Step5 5. LC-MS/UV Mass Balance Step4->Step5 Quantify

Self-validating experimental workflow for the quantification of MPPSC reaction byproducts.

Step-by-Step Methodology:
  • Preparation & Moisture Control: Flame-dry a Schlenk flask under argon. Add the target amine (1.0 eq) and anhydrous Pyridine (2.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Causality: Sulfonyl chlorides are highly susceptible to hydrolysis; minimizing contact with water during the reaction phase is critical to prevent yield loss[1].

  • Temperature-Controlled Addition: Cool the mixture to 0 °C. Dissolve MPPSC (1.1 eq) in anhydrous DCM and add dropwise over 15 minutes. Causality: Exothermic addition at room temperature accelerates sulfone formation and non-specific degradation[1].

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Internal Standard Integration: Add exactly 1.0 eq of Biphenyl (as a chemically inert internal standard) directly to the reaction mixture. Stir for 5 minutes to ensure homogeneity.

  • Quench & Phase Separation: Quench the reaction with cold 1M HCl (to neutralize pyridine) followed by saturated aqueous NaHCO3​ . Separate the organic and aqueous layers. Causality: Rapid, cold aqueous workup is mandatory to prevent the hydrolysis of any remaining unreacted MPPSC during extraction[1][4].

  • Chromatographic Quantification:

    • Analyze the organic layer via HPLC-UV to quantify the Desired Sulfonamide and unreacted MPPSC against the Biphenyl standard.

    • Analyze the aqueous layer via LC-MS to quantify the 3-(4-Methylphenoxy)propane-1-sulfonic acid byproduct.

    • Validation Check: Calculate the total molar recovery. A mass balance of ≥98% confirms that hydrolysis is the sole byproduct pathway. A mass balance of <90% indicates sulfene-mediated polymerization, requiring a switch to a less basic, more nucleophilic catalyst.

Sources

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